(S)-O-Desmethyl Venlafaxine N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(2S)-2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,20)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 |
InChI Key |
CZFVXEWRFNKSSC-OAHLLOKOSA-N |
Isomeric SMILES |
C[N+](C)(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |
Canonical SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a significant metabolite of the antidepressant venlafaxine. The document details the multi-step preparation of the precursor, (S)-O-Desmethyl Venlafaxine (ODV), and its subsequent oxidation to the N-oxide form. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis Pathway Overview
The synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide is a two-stage process. The first stage involves the synthesis of the precursor molecule, (S)-O-Desmethyl Venlafaxine. A high-yield, five-step synthesis route starting from p-hydroxybenzene acetonitrile (B52724) has been reported and is detailed below.[1][2] The second stage is the N-oxidation of the tertiary amine in (S)-O-Desmethyl Venlafaxine to yield the final product. This is typically achieved using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA).[3][4][5]
Experimental Protocols
Synthesis of (S)-O-Desmethyl Venlafaxine (Precursor)
This five-step synthesis is adapted from the optimized process reported by Li et al. (2022).[1][2]
Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)
-
Reaction: To a solution of p-hydroxybenzene acetonitrile in acetone, add benzyl bromide and anhydrous potassium carbonate.
-
Conditions: The mixture is stirred and heated.
-
Work-up: After the reaction is complete, the solvent is removed by rotary evaporation. The resulting solid is filtered and washed with water.
-
Purification: The crude product is dried to yield 4-benzyloxyphenylacetonitrile.
Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)
-
Reaction: Intermediate I is reacted with cyclohexanone in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br-), and sodium hydroxide.
-
Conditions: The reaction is carried out in water at a temperature below 20°C.
-
Work-up: The product precipitates from the reaction mixture.
Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)
-
Reaction: Intermediate II undergoes reductive debenzylation and reduction of the nitrile group.
-
Conditions: The reaction is carried out using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (2.0 MPa).
-
Work-up: The catalyst is filtered off, and the product is isolated as the hydrochloride salt.
Step 4: Synthesis of O-Desmethylvenlafaxine (ODV)
-
Reaction: Intermediate III is subjected to N,N-dimethylation using the Eschweiler-Clarke reaction.
-
Reagents: 37% formaldehyde solution and 85% formic acid solution are used.
-
Work-up: The reaction mixture is worked up to isolate the free base of O-Desmethylvenlafaxine.
Step 5: Purification of O-Desmethylvenlafaxine
-
Method: The crude O-Desmethylvenlafaxine is purified by recrystallization.
-
Solvent: A suitable solvent system is used to obtain the final product with high purity.
Synthesis of this compound (Final Product)
The following is a representative experimental protocol based on the general method described in the patent literature for the N-oxidation of venlafaxine and its analogues.[3]
Reaction:
-
Dissolve (S)-O-Desmethyl Venlafaxine in dichloromethane (B109758) (DCM).
-
Cool the solution to a low temperature (e.g., -10 °C).
-
Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) in DCM to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at the low temperature for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid potassium carbonate and stir for an additional period at or slightly above the reaction temperature.
Work-up and Purification:
-
Filter the reaction mixture to remove solid residues.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of (S)-O-Desmethyl Venlafaxine, as reported by Li et al. (2022).[1][2][6]
Table 1: Synthesis of Intermediates and Final Precursor
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile | Benzyl bromide, K₂CO₃ | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.71 | 99.13 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II | H₂, 10% Pd/C | 94.20 | 98.32 |
| 4 | O-Desmethylvenlafaxine (ODV) | Intermediate III | Formaldehyde, Formic acid | 84.77 | 99.20 |
Table 2: Characterization Data for O-Desmethylvenlafaxine [2]
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, DMSO-d6) δ | 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H) |
| ¹³C NMR (101 MHz, DMSO-d6) δ | 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69 |
| ESI[M+H]⁺ | 264.10 |
Visualizations
The following diagrams illustrate the key workflows in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Desmethyl-N,N-didesmethyl venlafaxine HCl(149289-29-2) 1H NMR spectrum [chemicalbook.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [artis-standards.com]
An In-Depth Technical Guide to (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a significant metabolite of the widely prescribed antidepressant, Venlafaxine. Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and its N-oxide derivative.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of (S)-O-Desmethyl Venlafaxine N-Oxide, tailored for professionals in pharmaceutical research and development.
Chemical Properties
This compound is the N-oxide derivative of (S)-O-Desmethyl Venlafaxine.[3] Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.
| Property | Value | Source |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide | [4] |
| Molecular Formula | C₁₆H₂₅NO₃ | [3] |
| Molecular Weight | 279.37 g/mol | [3] |
| CAS Number | 1021934-03-1 | [3][5] |
| Melting Point | 145 °C (for racemic Venlafaxine N-oxide) | [2] |
| Boiling Point | Not available | |
| Water Solubility (Predicted) | 0.0841 mg/mL | |
| LogP (Predicted) | 0.45 (ALOGPS), 1.47 (ChemAxon) | [4] |
| pKa (Predicted) | Strongest Acidic: 9.9, Strongest Basic: 4.34 | [4] |
Experimental Protocols
Synthesis
Reaction: Oxidation of (R,S)-O-desmethylvenlafaxine.
Reagents and Materials:
-
(R,S)-O-desmethylvenlafaxine
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Potassium carbonate (K₂CO₃)
-
Silica (B1680970) gel for flash chromatography
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve (R,S)-O-desmethylvenlafaxine in dichloromethane (DCM).
-
Cool the solution to a low temperature (e.g., -10 °C).
-
Add meta-chloroperbenzoic acid (m-CPBA) to the reaction mixture and stir for approximately 30 minutes.
-
Add solid potassium carbonate (K₂CO₃) and continue stirring for another 30 minutes at 0 °C.
-
Concentrate the resulting solution.
-
Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of dichloromethane and methanol (e.g., 95:5 followed by 90:10).[2]
Purification and Analysis
High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of venlafaxine and its metabolites.[6][7][8][9] A stability-indicating HPLC method has been used to identify desvenlafaxine (B1082) N-oxide as a degradation product under oxidative stress.[10]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of approximately 226 nm is suitable for venlafaxine and its metabolites.[11]
-
Quantification: For quantitative analysis, a suitable internal standard should be employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the synthesized compound. While specific NMR data for this compound is not widely published, data for related compounds can provide a reference for spectral interpretation.[12]
Biological Context
Metabolic Pathway
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[10][13] Further metabolism of ODV can occur, and N-oxidation is a known metabolic pathway for many tertiary amines.[2] this compound is considered a metabolite of venlafaxine.[3]
The metabolic conversion of venlafaxine can be visualized as a multi-step process.
Caption: Metabolic conversion of Venlafaxine.
Pharmacological Activity
This compound is considered a prodrug of O-desmethylvenlafaxine.[2] When administered orally, it is expected to be converted back to the pharmacologically active parent compound. The primary mechanism of action of O-desmethylvenlafaxine is the potent and selective inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake at the presynaptic terminal, leading to increased neurotransmitter levels in the synapse.[1][14] This action is believed to be responsible for the antidepressant effects of venlafaxine.
The direct in vitro pharmacological activity of this compound on serotonin and norepinephrine transporters is not extensively documented. However, it is plausible that the N-oxide form has significantly reduced affinity for these transporters compared to the parent amine.
The relationship between the parent drug, its active metabolite, and the N-oxide prodrug can be illustrated as follows:
Caption: Prodrug to active metabolite pathway.
Conclusion
This compound is a key metabolite and potential prodrug of the active antidepressant O-desmethylvenlafaxine. While a complete physicochemical and pharmacological profile is still emerging, this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this compound. The provided experimental approaches can serve as a starting point for the synthesis, purification, and analysis of this important molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. asianpubs.org [asianpubs.org]
- 12. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
- 13. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Spectroscopic and Structural Analysis of (S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is the N-oxidized metabolite of O-desmethylvenlafaxine, which is the major active metabolite of Venlafaxine. The N-oxide itself is often considered a prodrug, as it can be converted back to the pharmacologically active O-desmethylvenlafaxine.
| Property | Value |
| Chemical Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| CAS Number | 1021934-03-1 |
| Appearance | Presumed to be a solid |
Spectroscopic Data
Detailed, publicly accessible NMR, MS, and IR spectra for (S)-O-Desmethyl Venlafaxine N-Oxide are currently limited. However, several chemical suppliers indicate that comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, HPLC, and IR, are provided upon purchase of the compound.
For comparative purposes, this section presents the spectroscopic data for the closely related racemic precursor, (1RS)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride (O-desmethyl-venlafaxine hydrochloride), as detailed in patent US8754261B2. This information can serve as a valuable reference for researchers working on the synthesis and characterization of venlafaxine metabolites.
NMR Spectroscopic Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride
¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |
| 9.11 | s | - | 1H | Ar-OH |
| 6.96 | d | 8.3 | 2H | Ar-H |
| 6.63 | d | 8.3 | 2H | Ar-H |
| 5.36 | s | - | 1H | C-OH |
| 2.98 | dd | 8.8, 12.2 | 1H | CH₂-N |
| 2.71 | t | 7.9 | 1H | CH-Ar |
| 2.33 | dd | 6.3, 12.4 | 1H | CH₂-N |
| 2.13 | s | - | 6H | N(CH₃)₂ |
| 1.27-1.55 | m | - | 7H | Cyclohexyl-H |
| 1.09-1.15 | m | - | 1H | Cyclohexyl-H |
| 0.96-1.01 | m | - | 1H | Cyclohexyl-H |
| 0.87-0.89 | m | - | 1H | Cyclohexyl-H |
¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (δ/ppm) | Assignment |
| 155.4 | C-OH (Aromatic) |
| 131.6 | C-Ar (quaternary) |
| 130.0 | CH-Ar |
| 114.3 | CH-Ar |
| 72.4 | C-OH (Cyclohexyl) |
| 60.3 | CH₂-N |
| 51.5 | CH-Ar |
| 45.2 | N(CH₃)₂ |
| 37.0 | Cyclohexyl-CH₂ |
| 32.3 | Cyclohexyl-CH₂ |
| 25.6 | Cyclohexyl-CH₂ |
| 21.2 | Cyclohexyl-CH₂ |
| 21.1 | Cyclohexyl-CH₂ |
Mass Spectrometry Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride
High-Resolution Mass Spectrometry (HR-MS) (ESI, positive mode):
| Ion | Theoretical m/z | Observed m/z |
| [C₁₆H₂₆NO₂]⁺ (M+H)⁺ | 264.19581 | 264.19605 |
| [C₁₆H₂₅NNaO₂]⁺ (M+Na)⁺ | 286.17775 | 286.17771 |
| [C₃₂H₅₀N₂NaO₄]⁺ (2M+Na)⁺ | 549.36628 | 549.36623 |
IR Spectroscopic Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| 3424 | O-H stretch (Alcohol, Phenol) |
| 2940, 2888, 2865, 2834 | C-H stretch (Aliphatic) |
| 1618, 1518, 1500, 1492 | C=C stretch (Aromatic) |
| 1272 | C-O stretch (Phenol) |
| 1148 | C-O stretch (Alcohol) |
| 965, 843 | C-H bend (Aromatic) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an appropriate ionization source.
-
Electrospray Ionization (ESI) - Positive Mode:
-
Ionization Source: Electrospray ionization (ESI).
-
Polarity: Positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a TOF or Orbitrap mass spectrometer. This allows for the differentiation between ions with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=C, N-O).
Metabolic Pathway and Mechanism of Action
This compound is a product of the metabolism of Venlafaxine. The following diagram illustrates this metabolic conversion and the subsequent action of the active metabolite.
The primary pharmacological activity of Venlafaxine is mediated by its active metabolite, O-desmethylvenlafaxine. This metabolite acts as a potent inhibitor of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake transporters in the synaptic cleft.
Conclusion
While a complete, publicly available spectroscopic dataset for this compound remains elusive, this guide provides a foundational understanding of its chemical nature and biological context. The provided data for its precursor, along with generalized analytical protocols, offers a starting point for researchers. The visualization of its metabolic pathway and the mechanism of action of its active form highlights its importance in the overall pharmacology of Venlafaxine. Further research to fully characterize this metabolite will be invaluable for a more complete understanding of Venlafaxine's disposition and effects in the body.
An In-depth Technical Guide on the Formation of (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a notable metabolite of O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant, venlafaxine. This technical guide delineates the current understanding of the formation mechanism of (S)-O-Desmethyl Venlafaxine N-Oxide, focusing on the enzymatic pathways involved. While direct and conclusive evidence remains an area of ongoing research, this document synthesizes existing in vitro data to present a comprehensive overview. The formation is primarily attributed to the action of Flavin-containing monooxygenases (FMOs), a class of enzymes crucial in the metabolism of xenobiotics containing a nucleophilic heteroatom. This guide also provides insights into the analytical methodologies for the detection and quantification of this metabolite and outlines experimental protocols relevant to its study.
Introduction to Venlafaxine Metabolism
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver. The primary metabolic pathway is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4 and CYP2C19. ODV itself is further metabolized, with one of the identified pathways being N-oxidation to form O-desmethylvenlafaxine N-oxide.[1][2]
The Mechanism of N-Oxide Formation
The formation of this compound is an oxidative process targeting the tertiary amine group of the O-desmethylvenlafaxine molecule. In vitro studies utilizing human and animal liver microsomes have confirmed the generation of O-desmethylvenlafaxine N-oxide as a reaction product.[3]
The Role of Flavin-Containing Monooxygenases (FMOs)
The enzymatic catalysis of this N-oxidation is strongly suggested to be mediated by Flavin-containing monooxygenases (FMOs). FMOs are a superfamily of enzymes that play a significant role in the metabolism of a wide variety of xenobiotics, particularly those containing soft nucleophiles like nitrogen and sulfur.[4][5] The general mechanism of FMO-catalyzed N-oxidation involves the following key steps:
-
Reduction of FAD: The FAD prosthetic group within the FMO enzyme is reduced by NADPH.
-
Formation of a Peroxyflavin Intermediate: The reduced FAD reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate.
-
Nucleophilic Attack: The nucleophilic nitrogen atom of the tertiary amine substrate, in this case, O-desmethylvenlafaxine, attacks the terminal oxygen of the peroxyflavin intermediate.
-
Oxygen Transfer and Product Release: The oxygen atom is transferred to the substrate, forming the N-oxide metabolite, and the resulting C4a-hydroxyflavin is dehydrated to regenerate the oxidized FAD cofactor for the next catalytic cycle.
While direct experimental evidence pinpointing the specific FMO isoform responsible for O-desmethylvenlafaxine N-oxidation is not yet available in the reviewed literature, FMO1 and FMO3 are the most likely candidates. These isoforms are highly expressed in the adult human liver and are known to metabolize a broad range of tertiary amines.[5][6]
Stereoselectivity
The stereoselectivity of the N-oxidation of O-desmethylvenlafaxine to form the (S)-enantiomer of the N-oxide has not been explicitly detailed in the available literature. Venlafaxine itself is a chiral compound, and its metabolism by CYP2D6 to ODV can exhibit stereoselectivity.[7] It is plausible that the subsequent N-oxidation by FMOs could also be stereoselective, favoring one enantiomer over the other. Further research employing chiral analytical methods is required to elucidate the stereochemical course of this metabolic reaction.
Quantitative Data
Currently, there is a lack of published quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), specifically for the enzymatic formation of this compound. The available literature primarily focuses on the major metabolic pathways of venlafaxine and desvenlafaxine. The document "metabolism-studies-of-desvenlafaxine-jbb.1000076.pdf" indicates that oxidative metabolism is a minor contributor to desvenlafaxine's overall metabolism.[3]
Experimental Protocols
While a specific, detailed protocol for the synthesis and quantification of this compound is not available in a single source, the following sections outline the general methodologies that would be employed, based on established techniques for studying drug metabolism.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to confirm the formation of O-desmethylvenlafaxine N-oxide and to identify the enzyme families involved.
Materials:
-
(S)-O-Desmethylvenlafaxine substrate
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific chemical inhibitors for CYPs (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
Heat-inactivated microsomes (as a negative control for FMO activity, as FMOs are heat-labile)
-
FMO-specific inhibitor (e.g., methimazole)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures containing phosphate buffer, HLMs, and the (S)-O-Desmethylvenlafaxine substrate.
-
For inhibitor studies, pre-incubate the microsomes with the respective inhibitors for a specified time.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C for a defined period.
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of O-desmethylvenlafaxine N-oxide using a validated LC-MS/MS method.
-
Compare the formation of the N-oxide in the presence and absence of inhibitors and in heat-inactivated microsomes to deduce the involvement of CYPs and FMOs.
Metabolism using Recombinant Human FMO Isoforms
This experiment is designed to identify the specific FMO isoform(s) responsible for the N-oxidation of O-desmethylvenlafaxine.
Materials:
-
(S)-O-Desmethylvenlafaxine substrate
-
Recombinant human FMO1, FMO2, FMO3, FMO4, and FMO5 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare separate incubation mixtures for each recombinant FMO isoform, containing the enzyme, buffer, and substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Terminate the reaction and process the samples as described in the HLM protocol.
-
Analyze the formation of O-desmethylvenlafaxine N-oxide to determine which FMO isoform(s) exhibit catalytic activity towards the substrate.
LC-MS/MS Method for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological matrices.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
A chiral column capable of separating the enantiomers of O-desmethylvenlafaxine N-oxide.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
General Parameters (to be optimized):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically in the range of 1-10 µL.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor and Product Ions: These would need to be determined by infusing a standard of the N-oxide metabolite into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]+, and the product ions would be characteristic fragments.
Sample Preparation:
-
Protein precipitation or solid-phase extraction (SPE) can be used to extract the analyte from the biological matrix (e.g., plasma, microsomal incubation).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of (S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro metabolism of (S)-O-Desmethyl Venlafaxine N-Oxide. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the expected metabolic pathways based on its nature as a prodrug and details the experimental protocols required to elucidate its metabolic fate.
Introduction
This compound is the N-oxide derivative of (S)-O-Desmethyl Venlafaxine, the major active metabolite of the antidepressant venlafaxine. N-oxide formation is a recognized metabolic pathway for many tertiary amine drugs. Often, these N-oxides can be metabolically reduced back to the parent amine, functioning as prodrugs. This bioconversion can influence the pharmacokinetic profile of the active moiety, potentially leading to a more sustained release and altered side-effect profile. Understanding the in vitro metabolism of this compound is crucial for characterizing its potential as a therapeutic agent.
The primary metabolic pathway anticipated for this compound is reduction to (S)-O-Desmethyl Venlafaxine. This guide will focus on the experimental approaches to confirm and quantify this metabolic conversion.
Predicted Metabolic Pathway
The principal metabolic transformation expected for this compound is the enzymatic reduction of the N-oxide moiety to the corresponding tertiary amine, yielding (S)-O-Desmethyl Venlafaxine.
An In-Depth Technical Guide to the Pharmacological Activity of (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is primarily recognized as a prodrug of (S)-O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant, venlafaxine. While direct pharmacological data on the N-oxide form is limited in publicly available literature, its significance lies in its in vivo conversion to ODV. This technical guide provides a comprehensive overview of the known information regarding (S)-O-Desmethyl Venlafaxine N-Oxide, with a detailed focus on the well-documented pharmacological activity of its active metabolite, (S)-O-desmethylvenlafaxine. This document summarizes quantitative data on receptor binding and neurotransmitter reuptake inhibition, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to support further research and development.
Introduction
Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and other mood disorders. Its therapeutic effects are largely attributed to its active metabolite, O-desmethylvenlafaxine (ODV). This compound is a metabolite of venlafaxine and is considered a prodrug that is converted in vivo to the pharmacologically active ODV. This conversion offers potential for modified pharmacokinetic profiles, which can influence therapeutic efficacy and tolerability. Understanding the pharmacological journey from the N-oxide prodrug to the active metabolite is crucial for drug development and optimization.
This compound: A Prodrug Perspective
This compound is formed through the oxidation of the tertiary amine in O-desmethylvenlafaxine. As a prodrug, it is designed to be pharmacologically inactive, or significantly less active than ODV, until it undergoes metabolic conversion in the body. This conversion is a critical step for its therapeutic utility.
Metabolic Conversion
The transformation of this compound to (S)-O-desmethylvenlafaxine is an important area of study for understanding its pharmacokinetic profile.
Caption: Metabolic conversion of the prodrug to its active form.
Pharmacological Activity of (S)-O-Desmethylvenlafaxine (ODV)
The primary pharmacological activity of interest stems from the active metabolite, ODV. ODV is a potent inhibitor of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, with a weaker effect on dopamine (B1211576) (DA) reuptake.
Mechanism of Action
ODV exerts its antidepressant effects by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). This binding inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their concentration in the synapse and enhancing neurotransmission.
Caption: Mechanism of action of (S)-O-desmethylvenlafaxine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity and reuptake inhibition of O-desmethylvenlafaxine.
Table 1: Neurotransmitter Transporter Binding Affinity of O-Desmethylvenlafaxine
| Transporter | Kᵢ (nM) | Species | Reference |
| Serotonin (SERT) | 82 | Human | [1] |
| Norepinephrine (NET) | 2480 | Human | [1] |
| Dopamine (DAT) | Weak affinity | Human | [2] |
Table 2: Neurotransmitter Reuptake Inhibition by O-Desmethylvenlafaxine
| Transporter | IC₅₀ (nM) | Species | Reference |
| Serotonin (SERT) | 531.3 | Human | [3] |
| Norepinephrine (NET) | 47.3 | Human | [3] |
Note: There is a discrepancy in the literature regarding the relative potency of ODV for SERT and NET, with some sources indicating higher affinity for SERT and others for NET. The provided data reflects values from specific cited studies.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ values) of a compound for a specific receptor or transporter.
Caption: Workflow for a radioligand binding assay.
Key Components:
-
Biological Material: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test Compound: this compound or ODV at a range of concentrations.
-
Instrumentation: Scintillation counter to measure radioactivity.
Neurotransmitter Reuptake Inhibition Assays
These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter, providing IC₅₀ values.
Caption: Workflow for a neurotransmitter reuptake assay.
Key Components:
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines transfected to express the human transporters (hSERT, hNET).
-
Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.
-
Test Compound: this compound or ODV at various concentrations.
-
Instrumentation: Scintillation counter.
Conclusion and Future Directions
This compound is a prodrug of the pharmacologically active O-desmethylvenlafaxine. While direct evidence of its pharmacological activity is not extensively documented, its role as a precursor to a potent SNRI highlights its therapeutic potential. The data presented for ODV confirms its significant interaction with serotonin and norepinephrine transporters, which is the basis for its antidepressant effects.
Future research should focus on elucidating the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, and the efficiency of its conversion to ODV in various physiological conditions. Direct assessment of the N-oxide's binding affinities and reuptake inhibition properties, even if weak, would provide a more complete understanding of its pharmacological profile. Such studies will be invaluable for the rational design of novel antidepressant therapies with improved clinical outcomes.
References
(S)-O-Desmethyl Venlafaxine N-Oxide: An In-Depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a prominent metabolite and a primary oxidative degradation product of (S)-O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. Understanding the stability profile and degradation pathways of this N-oxide is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing venlafaxine or its metabolites. This technical guide provides a comprehensive overview of the current knowledge on the stability of (S)-O-Desmethyl Venlafaxine N-Oxide, its formation, and its degradation products. It includes detailed experimental protocols for stability-indicating assays and forced degradation studies, summarizes key quantitative data, and presents logical workflows and degradation pathways using diagrammatic representations.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its principal active metabolite, O-desmethylvenlafaxine (ODV), also possesses significant pharmacological activity. During drug development and manufacturing, active pharmaceutical ingredients (APIs) and their related substances are subjected to various environmental factors such as heat, light, humidity, and pH changes. These stress conditions can lead to the formation of degradation products, which may impact the drug's potency or toxicity.
This compound has been identified as a major product of oxidative stress on ODV.[1] Its presence in a drug product can be an indicator of instability. This guide delves into the chemical stability of this specific N-oxide, consolidating available data on its formation and subsequent degradation, and provides standardized methodologies for its assessment.
Formation of this compound
The formation of the N-oxide derivative is primarily an oxidative process. The tertiary amine moiety in the (S)-O-Desmethyl Venlafaxine molecule is susceptible to oxidation, leading to the formation of the N-oxide. Studies involving forced degradation of O-desmethylvenlafaxine have consistently shown that under oxidative conditions, such as exposure to hydrogen peroxide or ozone, the N-oxide is a significant degradant.[1][2]
Oxidative Stress Conditions
Forced degradation studies on O-desmethylvenlafaxine (Desvenlafaxine) have demonstrated its susceptibility to oxidation.[3] In one such study, significant degradation was observed when the drug substance was exposed to 3% hydrogen peroxide.[1] Similarly, environmental studies using ozonation as a water treatment process have shown that venlafaxine is readily converted to venlafaxine-N-oxide.[2] This indicates that the tertiary amine is a primary site of attack for oxidizing agents.
Caption: Formation of N-Oxide from ODV under oxidative stress.
Stability Profile and Degradation of this compound
While most literature focuses on the formation of the N-oxide from its parent compound, specific studies on the intrinsic stability of isolated this compound are limited. However, research on the ozonation of venlafaxine provides valuable insights into the degradation kinetics of the N-oxide form.
In these studies, Venlafaxine N-Oxide (NOV) was not only formed but also simultaneously degraded during the ozonation process.[4] This suggests that while it is an oxidative product, it is also susceptible to further oxidation under strong oxidizing conditions. The biodegradability of NOV was also found to be significantly lower than that of the parent compound, venlafaxine, suggesting persistence in biological systems or treatments.[4] It has been noted that N-oxide products may even partially revert to the parent compound.[4]
Hypothetical Degradation Pathways
In the absence of definitive studies on the degradation products of this compound, a hypothetical pathway can be proposed based on the known chemistry of N-oxides and related compounds. Further degradation is likely to involve the cleavage of the N-C bonds or modifications to the aromatic or cyclohexyl rings, especially under harsh conditions like strong oxidation or UV light exposure.
Caption: Hypothetical degradation of the N-Oxide under further stress.
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of O-desmethylvenlafaxine (Desvenlafaxine), which lead to the formation of the N-oxide, and the kinetic data for the degradation of Venlafaxine N-Oxide from ozonation studies.
Table 1: Summary of Forced Degradation Studies on O-Desmethylvenlafaxine (Desvenlafaxine)
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Product(s) | Reference |
| Acidic Hydrolysis | 0.5 N HCl at 70°C | 2 hours | 18.65% | Not Specified | [3] |
| 1 M HCl at 80°C | 8 hours | 10-20% | 4-[2-(dimethylamino)(1-cyclohexylidine)ethyl]phenol | [5] | |
| Basic Hydrolysis | 1.0 N NaOH at 70°C | 12 hours | 11.01% | Not Specified | [3] |
| Oxidative | 3% H₂O₂ at 50°C | 2 hours | 17.05% | Desvenlafaxine N-Oxide | [1][3] |
| Thermal (Dry Heat) | 80°C | 10 days | 0.27% | Stable | [3] |
| Photolytic | UV light (315-400 nm) | 10 days | 0.23% | Stable | [3] |
Table 2: Degradation Rate Constants for Venlafaxine N-Oxide (NOV)
| Reactant | Rate Constant | Reference |
| Ozone (O₃) | 3.1 x 10² M⁻¹s⁻¹ | [4] |
| Hydroxyl Radicals (•OH) | 5.3 x 10⁹ M⁻¹s⁻¹ | [4] |
Experimental Protocols
This section outlines a detailed methodology for conducting a comprehensive stability study on this compound, based on ICH guidelines Q1A(R2).
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the intact N-oxide from its potential degradation products.
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection.
-
Column: A reversed-phase column, such as a C18 or C8, is typically suitable.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where the N-oxide and potential degradants have significant absorbance (e.g., 230 nm). MS detection is used for identification and characterization of unknown degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. The target is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Maintain at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw and neutralize samples with 0.1 N HCl at specified intervals.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep at room temperature or slightly elevated temperature.
-
Monitor the reaction at different time points.
-
-
Thermal Degradation (Dry Heat):
-
Expose the solid N-oxide powder to dry heat in a calibrated oven (e.g., 80°C or 105°C).
-
Test samples at predetermined intervals.
-
-
Photostability Testing:
-
Expose the solid N-oxide and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples using the validated stability-indicating HPLC/UHPLC method. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.
References
(S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Whitepaper on its Synthesis, Isolation, and Significance as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is the N-oxidized, enantiomerically specific form of desvenlafaxine, the major active metabolite of the widely prescribed antidepressant, venlafaxine. This document provides a comprehensive technical overview of the synthesis and conceptual isolation of (S)-O-Desmethyl Venlafaxine N-Oxide. It details the rationale behind its development as a prodrug of a serotonin-norepinephrine reuptake inhibitor (SNRI) and presents relevant chemical and pharmacological data. Experimental protocols, quantitative data, and process diagrams are included to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Venlafaxine is a well-established antidepressant that functions by inhibiting the reuptake of both serotonin (B10506) and norepinephrine (B1679862).[1] Its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine), exhibits a similar pharmacological profile.[2] The development of prodrugs, such as N-oxides, is a strategic approach in pharmaceutical chemistry to enhance the pharmacokinetic properties of a parent drug, potentially leading to improved duration of action and a more favorable side-effect profile.[3] this compound has been identified as a prodrug of (S)-O-desmethylvenlafaxine, which is rapidly converted back to its pharmacologically active parent compound in vivo.[3] This whitepaper will detail the synthetic pathway to obtain this specific N-oxide enantiomer, outline a process for its isolation, and discuss its role within the context of venlafaxine's metabolic pathway and mechanism of action.
Synthesis and Isolation
The synthesis of this compound involves a two-stage process: first, the synthesis of its precursor, (S)-O-Desmethyl Venlafaxine, followed by its N-oxidation.
Synthesis of (S)-O-Desmethyl Venlafaxine
The enantioselective synthesis of (S)-O-Desmethyl Venlafaxine is a critical first step. While various methods for the synthesis of racemic O-desmethylvenlafaxine have been reported,[4] achieving the specific (S)-enantiomer often involves chiral resolution or asymmetric synthesis. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of O-Desmethylvenlafaxine (Racemic)
A multi-step synthesis starting from p-hydroxybenzene acetonitrile (B52724) has been described with high yield and purity.[4] The key steps include:
-
Benzyl (B1604629) Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide.[4]
-
Condensation: The resulting 4-benzyloxyphenylacetonitrile (B1268079) undergoes a condensation reaction with cyclohexanone.[4]
-
Deprotection and Reduction: The benzyl protecting group is removed, and the cyano group is reduced to an amine.[4]
-
Dimethylation: The primary amine is dimethylated using formaldehyde (B43269) and formic acid to yield O-desmethylvenlafaxine.[4]
Chiral Isolation:
To obtain the desired (S)-enantiomer, a chiral separation step is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving enantiomers. Alternatively, diastereomeric salt formation with a chiral acid can be employed for separation through crystallization.
N-Oxidation of (S)-O-Desmethyl Venlafaxine
The conversion of the tertiary amine in (S)-O-Desmethyl Venlafaxine to its corresponding N-oxide is typically achieved through oxidation.
Experimental Protocol: N-Oxidation
A general method for the N-oxidation of venlafaxine and its analogues involves the use of a suitable oxidizing agent.[3][5]
-
Dissolution: (S)-O-Desmethyl Venlafaxine is dissolved in an appropriate organic solvent, such as dichloromethane (B109758) (DCM).
-
Oxidation: The solution is cooled, and a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added. The reaction is stirred at a low temperature to prevent over-oxidation.
-
Quenching and Work-up: The reaction is quenched, and the crude product is extracted.
-
Purification: The final product, this compound, is purified using techniques like column chromatography or recrystallization to achieve high purity.
Characterization Data
The structural confirmation and purity assessment of this compound are performed using various analytical techniques. While specific data for the isolated (S)-enantiomer is not publicly available, commercial suppliers of the racemic N-oxide provide a standard set of characterization data with their products.[5]
Table 1: Physicochemical and Analytical Data for O-Desmethyl Venlafaxine N-Oxide
| Property | Data |
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| CAS Number | 1021933-95-8 (racemate) |
| Appearance | Crystalline solid |
| Analytical Methods | ¹H-NMR, Mass Spectrometry, HPLC, IR |
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug.[3] Upon administration, it is rapidly converted in the body to its parent compound, (S)-O-desmethylvenlafaxine.[3] The active metabolite then exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal.[2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Prodrug activation and mechanism of action.
Experimental and logical Workflows
The overall process from starting materials to the final, purified product can be visualized as a multi-stage workflow.
Caption: Synthetic and isolation workflow.
Conclusion
This compound represents a targeted approach to prodrug design, aiming to leverage the therapeutic benefits of its active metabolite, (S)-desvenlafaxine. While the discovery and isolation of this specific molecule are part of the broader development of venlafaxine prodrugs, this whitepaper provides a consolidated technical guide to its synthesis and purification. The methodologies and data presented herein offer a foundational resource for researchers engaged in the fields of antidepressant development, medicinal chemistry, and pharmaceutical sciences. Further research into the specific pharmacokinetic profile of this N-oxide enantiomer could provide deeper insights into its potential clinical advantages.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. caymanchem.com [caymanchem.com]
- 3. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 4. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
The Enigmatic Role of Venlafaxine N-Oxide: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant, the biological relevance of other metabolites, particularly venlafaxine N-oxide, remains less understood. This technical guide provides a comprehensive overview of the current knowledge surrounding venlafaxine N-oxide, focusing on its metabolic pathways, potential pharmacological activity, and the experimental methodologies used to study it.
Metabolic Pathways of Venlafaxine
Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation, mediated by CYP2D6, to form the active metabolite ODV. A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to produce N-desmethylvenlafaxine (NDV). Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV)[1]. While these pathways are well-established, the formation of venlafaxine N-oxide is less prominent in typical human metabolic profiles.
A patent application has described venlafaxine N-oxide as a potential prodrug of venlafaxine, suggesting that it can be converted back to the parent compound in vivo[2][3]. This bi-directional conversion implies a more complex metabolic interplay than previously understood. The enzymes responsible for the N-oxidation of venlafaxine and the subsequent reduction of the N-oxide back to venlafaxine have not been definitively identified in humans, although flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics.
Figure 1: Metabolic pathways of venlafaxine.
Pharmacokinetics of Venlafaxine N-oxide
While data on the pharmacokinetics of venlafaxine N-oxide in humans is scarce, a patent provides some insights from a study in mice[2][3]. Following intravenous or oral administration of venlafaxine N-oxide, both the N-oxide and the parent drug, venlafaxine, were detected in plasma and brain tissue. This confirms the in vivo conversion of the N-oxide back to venlafaxine, supporting its role as a prodrug. The study also noted that venlafaxine itself is only marginally metabolized to its N-oxide in mice[3].
Table 1: Summary of Pharmacokinetic Data for Venlafaxine and Venlafaxine N-oxide in Mice
| Compound Administered | Dose and Route | Time (h) | Analyte | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| Venlafaxine | 1 mg/kg i.v. | 0.17 | Venlafaxine | 250 | 710 |
| 0.17 | Venlafaxine N-oxide | 0.32 | 0.19 | ||
| Venlafaxine N-oxide | 1 mg/kg i.v. | 0.17 | Venlafaxine | 42 | 56 |
| 0.17 | Venlafaxine N-oxide | 623 | 3.3 | ||
| Venlafaxine | 10 mg/kg p.o. | 0.5 | Venlafaxine | 543 | 2267 |
| 0.5 | Venlafaxine N-oxide | 7.0 | 0.37 | ||
| Venlafaxine N-oxide | 10 mg/kg p.o. | 0.5 | Venlafaxine | 72 | 167 |
| 0.5 | Venlafaxine N-oxide | 840 | 33 |
Data extracted from patent US20090005455A1. This data is for illustrative purposes and was generated in mice.[3]
Pharmacological Activity
The direct pharmacological activity of venlafaxine N-oxide, particularly its affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, is a critical area with limited available data. As a potential prodrug, its primary contribution to the overall therapeutic effect of venlafaxine would be through its conversion to the active parent compound. However, understanding its intrinsic activity is essential for a complete pharmacological profile. To date, no published studies have reported the binding affinities (Ki values) of venlafaxine N-oxide for SERT and NET.
Figure 2: Pharmacological targets of venlafaxine and the unknown activity of its N-oxide metabolite.
Experimental Protocols
Synthesis of Venlafaxine N-oxide
A method for the synthesis of venlafaxine N-oxide has been described in a patent application[2].
Materials:
-
Venlafaxine
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve venlafaxine in DCM and cool the solution to -10°C.
-
Add m-CPBA to the reaction mixture and stir at -10°C for 30 minutes.
-
Add solid K₂CO₃ and stir for an additional 30 minutes at 0°C.
-
The crude product can be purified by chromatography.
Figure 3: Workflow for the synthesis of venlafaxine N-oxide.
In Vivo Pharmacokinetic Studies in Mice
The patent describing venlafaxine N-oxide as a prodrug outlines an in vivo study in mice[3].
Animals: Male NMRI mice.
Administration:
-
Venlafaxine and venlafaxine N-oxide were administered intravenously (i.v.) or orally (p.o.).
-
Formulations: 40% HPβCD for venlafaxine or 1% methylcellulose (B11928114) for venlafaxine N-oxide.
Sample Collection:
-
Plasma and brain tissue were collected at various time points post-administration.
Analysis:
-
Concentrations of venlafaxine and venlafaxine N-oxide were determined by LC-MS.
Analytical Methodology
For the simultaneous quantification of venlafaxine and its metabolites, including potentially the N-oxide, in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity[4][5][6].
General LC-MS/MS Method Outline:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma or brain homogenate.
-
Chromatographic Separation: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient.
-
Mass Spectrometric Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored for quantification.
Future Directions and Conclusion
The existing literature on venlafaxine N-oxide is limited, with the most significant information coming from a patent application that proposes its use as a prodrug. While this opens up interesting possibilities for novel drug delivery strategies with potentially improved pharmacokinetic profiles, a significant knowledge gap remains regarding its fundamental biological properties.
Future research should prioritize the following:
-
Determination of Binding Affinities: Quantitative assessment of the binding affinity of venlafaxine N-oxide for SERT, NET, and other relevant receptors is crucial to understand its intrinsic pharmacological activity.
-
Elucidation of Metabolic Enzymes: Identification of the specific enzymes responsible for the N-oxidation of venlafaxine and the reduction of venlafaxine N-oxide in human liver microsomes and other relevant enzyme systems.
-
In Vivo Human Studies: Characterization of the pharmacokinetics of venlafaxine N-oxide in humans to determine its formation, elimination, and contribution to the overall clinical effects of venlafaxine.
References
- 1. ClinPGx [clinpgx.org]
- 2. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (S)-O-Desmethyl Venlafaxine N-Oxide, a significant metabolite and potential impurity of the antidepressant drug Venlafaxine. The described reverse-phase HPLC method is designed to be stability-indicating, ensuring a clear separation of the N-oxide from its parent compound and other related substances. This protocol is intended for use in research, quality control, and pharmacokinetic studies.
Introduction
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is this compound. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.[1] These metabolites can sometimes be biologically active, and their accurate quantification is crucial for comprehensive pharmacokinetic and safety profiling.[1] Furthermore, O-Desmethyl Venlafaxine (Desvenlafaxine) can degrade under oxidative stress to form its N-oxide, making the development of a stability-indicating analytical method essential for pharmaceutical quality control.[2] This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.
Physicochemical Properties of Analytes
A summary of the physicochemical properties of O-Desmethyl Venlafaxine and its N-oxide derivative is presented in Table 1. Understanding these properties is essential for method development and optimization.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| (±)-O-Desmethyl Venlafaxine | C16H25NO2 | 263.4 | Active metabolite of Venlafaxine. Formed by CYP2D6.[3] UV λmax at 226, 275 nm.[3] |
| This compound | C16H25NO3 | 279.37 | N-oxide derivative of (S)-O-Desmethyl Venlafaxine.[4][5] Generally more polar than the parent amine. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
O-Desmethyl Venlafaxine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound. These conditions are based on established methods for the separation of Desvenlafaxine and its impurities, including the N-oxide.[2]
| Parameter | Condition |
| Column | C8, 5 µm particle size, 150 x 4.6 mm (or similar) |
| Mobile Phase | Acetonitrile : 5 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (50:50, v/v). Adjust pH to 3.8 with orthophosphoric acid. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 229 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The choice of sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For analysis in biological matrices such as plasma or serum, a protein precipitation or liquid-liquid extraction step is typically required.
-
Protein Precipitation (for plasma/serum): To 200 µL of plasma, add 600 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and inject it into the HPLC system.
-
Liquid-Liquid Extraction (for plasma/serum): To 500 µL of plasma, add a suitable internal standard and 2.5 mL of an appropriate extraction solvent (e.g., a mixture of isoamyl alcohol and hexane). Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 3.
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank matrix or known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, etc. |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Logical Relationship in Chromatographic Separation
Caption: The interplay between the mobile phase, stationary phase, and analyte polarity leads to successful chromatographic separation.
Conclusion
The HPLC method outlined in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The stability-indicating nature of the method makes it particularly suitable for the analysis of bulk drug substances and pharmaceutical formulations where the presence of degradation products is a critical quality attribute. The detailed protocol and validation guidelines provided herein should serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis and drug metabolism.
References
Application Note: High-Throughput LC-MS/MS Quantification of (S)-O-Desmethyl Venlafaxine N-Oxide in Human Plasma
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a metabolite of the antidepressant venlafaxine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established and validated methods for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of venlafaxine. The method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It undergoes extensive metabolism in the liver, primarily through O-demethylation to form O-desmethylvenlafaxine (ODV), an active metabolite.[1] Further metabolism, including N-demethylation and N-oxidation, leads to the formation of other minor metabolites. (S)-O-Desmethyl Venlafaxine N-Oxide is an N-oxide metabolite of ODV. While less studied than ODV, understanding the disposition of all metabolites is crucial for a comprehensive characterization of venlafaxine's pharmacology.[2] This document provides a robust LC-MS/MS method to support such investigations.
Metabolic Pathway of Venlafaxine
Venlafaxine is metabolized by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolite O-desmethylvenlafaxine (ODV).[1] Both venlafaxine and ODV can undergo further biotransformation, including N-oxidation, to form their respective N-oxide metabolites. The pathway below illustrates the major metabolic routes.
Figure 1: Simplified metabolic pathway of Venlafaxine.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 20 µL of internal standard (IS) working solution (e.g., O-Desmethylvenlafaxine-d6) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry
The following parameters are proposed based on the known fragmentation of similar compounds and publicly available mass spectra of venlafaxine N-oxide. Optimization and validation are required.
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 280.2 | To be determined | 100 | To be optimized |
| O-Desmethylvenlafaxine-d6 (IS) | 270.2 | 64.1 | 100 | 35 |
| Reference: O-Desmethylvenlafaxine | 264.3 | 107.1 | 100 | 30 |
| Reference: Venlafaxine | 278.3 | 121.1 | 100 | 25 |
Note: The precursor ion for this compound is calculated from its molecular formula (C16H25NO3) plus a proton ([M+H]+). The product ion and collision energy must be determined experimentally by infusing a standard of the analyte.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound from plasma samples.
Figure 2: Workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS quantification of venlafaxine and O-desmethylvenlafaxine, which can serve as a benchmark for the method validation of this compound.[3][4]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Venlafaxine | 1.0 - 500 | 1.0 | > 0.995 |
| O-Desmethylvenlafaxine | 1.0 - 500 | 1.0 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Venlafaxine | LQC | 3.0 | < 10% | < 10% | ± 15% |
| MQC | 150 | < 10% | < 10% | ± 15% | |
| HQC | 400 | < 10% | < 10% | ± 15% | |
| O-Desmethylvenlafaxine | LQC | 3.0 | < 10% | < 10% | ± 15% |
| MQC | 150 | < 10% | < 10% | ± 15% | |
| HQC | 400 | < 10% | < 10% | ± 15% |
Conclusion
This application note provides a comprehensive, proposed protocol for the quantification of this compound in human plasma by LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry are based on well-established methods for related analytes and are anticipated to offer high sensitivity and selectivity. This method, upon validation, will be a valuable tool for researchers investigating the complete metabolic profile of venlafaxine, contributing to a better understanding of its pharmacokinetics and clinical effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Separation of (S)-O-Desmethyl Venlafaxine N-Oxide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed antidepressant that belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. It is a chiral compound, and its enantiomers exhibit different pharmacological and pharmacokinetic profiles.[1][2] The major active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which is also chiral and pharmacologically active.[1][2] Further metabolism can lead to the formation of other metabolites, including N-oxides. The stereoselective analysis of these metabolites is crucial for understanding the overall disposition of venlafaxine in the body and for the development of new drug entities.[2]
This document provides detailed application notes and proposed protocols for the chiral separation of the enantiomers of (S)-O-Desmethyl Venlafaxine N-Oxide. Due to a lack of specific published methods for this particular metabolite, the following protocols have been developed based on established and successful chiral separation methods for the parent drug, venlafaxine, and its primary metabolite, O-desmethylvenlafaxine.
Overview of Chiral Separation Techniques for Venlafaxine and its Metabolites
The chiral separation of venlafaxine and its metabolites is predominantly achieved by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
-
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the enantioselective separation of venlafaxine and ODV.[3] The most common approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) and teicoplanin) have proven to be effective.[3][4] Normal-phase and reversed-phase chromatography can be employed, with the choice of mobile phase being critical for achieving optimal separation.
-
Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for chiral separations.[5] The principle relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of venlafaxine and its metabolites.[5][6]
Proposed Experimental Protocol 1: Chiral HPLC Method
This proposed HPLC method is adapted from established protocols for the simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine.[3][7]
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: A vancomycin-based column (e.g., CHRIOBIOTIC V, 5 µm, 250 mm x 4.6 mm) is recommended due to its proven success in separating the enantiomers of both venlafaxine and ODV.[3]
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 30 mmol/l ammonium (B1175870) acetate). The pH of the aqueous buffer should be optimized, starting at a pH of 6.0.[3]
-
This compound standard.
-
HPLC-grade solvents.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and the ammonium acetate (B1210297) buffer in an optimized ratio (e.g., starting with 85:15 v/v methanol:buffer).[3] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of methanol to the aqueous buffer to optimize resolution and analysis time.
-
pH of the Aqueous Buffer: Adjust the pH of the ammonium acetate buffer (e.g., between 4.0 and 7.0) to investigate its effect on enantioselectivity.
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
-
Column Temperature: Evaluate the effect of temperature on the separation.
-
Data Presentation: Reference Chromatographic Data for Venlafaxine and ODV Enantiomers
The following table summarizes typical chromatographic parameters from a validated method for the chiral separation of venlafaxine and ODV enantiomers, which can serve as a benchmark for the development of the N-oxide method.
| Analyte | Retention Time (min) | Resolution (Rs) |
| (S)-(+)-Venlafaxine | 8.5 | - |
| (R)-(-)-Venlafaxine | 9.8 | 2.1 |
| (S)-(+)-O-Desmethylvenlafaxine | 12.1 | - |
| (R)-(-)-O-Desmethylvenlafaxine | 14.5 | 2.8 |
Data adapted from a study using a vancomycin chiral column.[3]
Proposed Experimental Protocol 2: Chiral Capillary Electrophoresis (CE) Method
This proposed CE method is based on successful enantioseparations of venlafaxine and ODV using cyclodextrins as chiral selectors.[5]
Objective: To develop a high-efficiency method for the chiral separation of this compound enantiomers.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer. The pH should be optimized, starting at pH 2.5.[5]
-
Chiral Selector: Phosphated γ-cyclodextrin (P-γ-CD) is a promising candidate.[8] The concentration should be optimized, starting at 20 mg/ml.[8]
-
This compound standard.
-
High-purity water and buffer components.
Protocol:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH, followed by water, and then the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5. Dissolve the phosphated γ-cyclodextrin in the BGE to the desired concentration (e.g., 20 mg/ml).[8] Filter the BGE before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL. Dilute with the BGE to an appropriate working concentration (e.g., 50 µg/mL).
-
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 40 cm effective length
-
Background Electrolyte: 50 mM phosphate buffer (pH 2.5) containing 20 mg/ml phosphated γ-CD[8]
-
Voltage: +25 kV (to be optimized)
-
Temperature: 25 °C (to be optimized)
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
-
-
Method Optimization:
-
Chiral Selector Concentration: Vary the concentration of the phosphated γ-cyclodextrin to maximize resolution.
-
BGE pH: Investigate the effect of pH on the migration times and separation.
-
Applied Voltage: Optimize the voltage to achieve a balance between analysis time and resolution.
-
Temperature: Evaluate the effect of temperature on the separation efficiency.
-
Data Presentation: Reference Electrophoretic Data for Venlafaxine and ODV Enantiomers
The following table provides typical electrophoretic parameters from a method for the simultaneous chiral determination of venlafaxine and ODV.
| Analyte | Migration Time (min) |
| (+)-O-Desmethylvenlafaxine | 18.5 |
| (-)-O-Desmethylvenlafaxine | 19.2 |
| (+)-Venlafaxine | 21.8 |
| (-)-Venlafaxine | 22.5 |
Data adapted from a study using phosphated γ-cyclodextrin as the chiral selector.[8]
Visualizations
Caption: Proposed HPLC Workflow for Chiral Separation.
Caption: Proposed CE Workflow for Chiral Separation.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Venlafaxine and its Metabolites from Human Plasma
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of venlafaxine (B1195380) (VEN) and its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), from human plasma samples. Venlafaxine is a widely prescribed antidepressant, and monitoring its therapeutic levels, along with its pharmacologically active metabolites, is crucial for clinical and research applications.[1] The described method utilizes a mixed-mode cation exchange SPE cartridge to achieve high recovery rates and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of venlafaxine and its metabolites in a biological matrix.
Introduction
Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2] Two other minor, less potent metabolites are N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[2] Given the pharmacological activity of ODV is comparable to the parent drug, simultaneous quantification of both compounds is essential for accurate therapeutic drug monitoring and pharmacokinetic studies.
Solid-phase extraction is a widely adopted technique for the sample preparation of venlafaxine and its metabolites from complex biological matrices like plasma.[1][3] It offers significant advantages over liquid-liquid extraction by providing cleaner extracts, reducing matrix effects, and allowing for automation. Various SPE sorbents have been successfully employed, including C1, C8, C18, and hydrophilic-lipophilic balanced (HLB) phases.[3][4] More recently, molecularly imprinted polymers (MIPs) have been developed to offer enhanced selectivity.[5][6] This protocol focuses on a mixed-mode cation exchange mechanism, which provides excellent retention of the basic venlafaxine and its metabolites, while allowing for efficient removal of endogenous interferences.
Experimental Protocol
This protocol is designed for the extraction of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
SPE Cartridges: Mixed-mode Cation Exchange Cartridges (e.g., Oasis MCX)
-
Human Plasma: Collected in EDTA or heparin tubes
-
Internal Standard (IS): Venlafaxine-d6, ODV-d6, or a structurally similar compound such as escitalopram.[7]
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Hydroxide (NH₄OH): Reagent grade
-
Water: Deionized or Milli-Q grade
-
Sample Pre-treatment Solution: 2% Formic Acid in Water
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent 1: 2% Formic Acid in Water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Centrifuge the plasma samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
In a clean microcentrifuge tube, aliquot 500 µL of the plasma supernatant.
-
Add the internal standard solution to each sample.
-
Add 500 µL of the Sample Pre-treatment Solution (2% Formic Acid in Water) to the plasma and vortex for 30 seconds to mix. This step lyses the plasma proteins and adjusts the pH to ensure the analytes are in their cationic state.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridges by passing 2 mL of Methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridges by passing 2 mL of Water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a slow and steady flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of Wash Solvent 1 (2% Formic Acid in Water) to remove polar interferences.
-
Wash the cartridge with 2 mL of Wash Solvent 2 (Methanol) to remove non-polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the analytes from the cartridge by passing 2 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) into a clean collection tube. The basic pH of the elution solvent neutralizes the charge of the analytes, releasing them from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds and transfer to an autosampler vial for injection.
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods for the analysis of venlafaxine and its metabolites.
Table 1: Recovery Rates of Venlafaxine and its Metabolites using Different SPE Sorbents
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Venlafaxine | C1 | >92 | [3] |
| O-desmethylvenlafaxine | C1 | >93 | [3] |
| Venlafaxine | C8 | Not Specified | [8] |
| Venlafaxine | Hydrophilic-Lipophilic (HLB) | 87 - 95 | [3] |
| Venlafaxine | Molecularly Imprinted Polymer (MIP) | 84 | [5][6] |
| O-desmethylvenlafaxine | Not Specified | 81.7 | [7] |
| Venlafaxine | Not Specified | 95.9 | [7] |
| Venlafaxine | Silicone with Carboxymethyl Cellulose | 74 | [3] |
| O-desmethylvenlafaxine | Silicone with Carboxymethyl Cellulose | 67 | [3] |
Table 2: Linearity and Limits of Quantification (LOQ) for Venlafaxine and its Metabolites
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) | Reference |
| Venlafaxine | 1 - 1000 | 0.3 (LOD) | [3] |
| O-desmethylvenlafaxine | 1 - 1000 | 0.3 (LOD) | [3] |
| Venlafaxine | 5 - 1000 | 0.1 (LOD) | [3] |
| Venlafaxine | 3 - 300 | Not Specified | [7] |
| O-desmethylvenlafaxine | 6 - 600 | Not Specified | [7] |
| Venlafaxine | 3 - 700 | Not Specified | [5][6] |
| O-desmethylvenlafaxine | 5 - 700 | Not Specified | [5][6] |
| N-desmethylvenlafaxine | 3 - 500 | Not Specified | [5][6] |
| Venlafaxine (enantiomers) | 1 - 1000 (nM) | 0.25 - 0.5 (nM) | [8] |
| O-desmethylvenlafaxine (enantiomers) | 1 - 1000 (nM) | 0.25 - 0.5 (nM) | [8] |
| N-desmethylvenlafaxine (enantiomers) | 0.5 - 500 (nM) | 0.25 - 0.5 (nM) | [8] |
| N,O-didesmethylvenlafaxine (enantiomers) | 0.5 - 500 (nM) | 0.25 - 0.5 (nM) | [8] |
Visualizations
Caption: Workflow for the solid-phase extraction of venlafaxine and its metabolites.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a highly efficient and robust method for the isolation of venlafaxine and its primary metabolites from human plasma. The use of a mixed-mode cation exchange sorbent ensures high recovery and excellent sample cleanup, making it suitable for sensitive and reliable quantification by LC-MS/MS. This method is applicable to a wide range of research and clinical settings, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
References
- 1. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. researchgate.net [researchgate.net]
- 5. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-O-Desmethyl Venlafaxine N-Oxide as a Reference Standard
Introduction
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is an N-oxide derivative and a metabolite of (S)-O-Desmethyl Venlafaxine.[1][2][3][4][5][6] O-Desmethyl Venlafaxine (ODV) is the major active metabolite of the antidepressant drug Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8] As a reference standard, (S)-O-Desmethyl Venlafaxine N-Oxide is essential for the accurate quantification of this metabolite in various biological matrices. Such analysis is crucial in pharmacokinetic, drug metabolism, and toxicological studies to understand the complete metabolic profile of Venlafaxine. These application notes provide detailed protocols for the use of this compound as a reference standard in research and drug development.
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are critical to ensure its integrity and the accuracy of experimental results. The table below summarizes the key physicochemical properties and recommended storage conditions for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| CAS Number | 1021934-03-1 |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
| Shipping Conditions | Shipped with blue ice or at ambient temperature |
Data sourced from commercially available product information.[1][2][3][4][5][6]
Application in LC-MS/MS Analysis
This compound is primarily used as a reference standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Venlafaxine and its metabolites in biological samples such as plasma and serum.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound. It is recommended that users validate the method for their specific matrix and instrumentation.
Experimental Workflow
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and effective method for extracting Venlafaxine and its metabolites from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare Precipitation Solvent: Add 0.1% (v/v) formic acid to acetonitrile.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Proposed LC-MS/MS Method
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Note: These parameters, particularly the MRM transitions for this compound, are proposed based on the analysis of structurally similar compounds and should be optimized and validated by the end-user.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Proposed Multiple Reaction Monitoring (MRM) Transitions:
The following table includes established MRM transitions for Venlafaxine and O-Desmethylvenlafaxine, and proposed transitions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine (VEN) | 278.2 | 58.1 | 25 |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 58.1 | 25 |
| This compound | 280.2 (Proposed) | 58.1 (Proposed) | 30 (Proposed) |
| 107.1 (Proposed) | 35 (Proposed) |
Data Presentation
The following table summarizes typical analytical performance characteristics observed in published methods for Venlafaxine and O-Desmethylvenlafaxine, which can serve as a benchmark for method validation.
| Parameter | Venlafaxine (VEN) | O-Desmethylvenlafaxine (ODV) |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
Signaling Pathway
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Venlafaxine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver, primarily by CYP2D6 to its active metabolite O-desmethylvenlafaxine (ODV). Another metabolic pathway involves N-oxidation to form venlafaxine N-oxide. Recent findings suggest that venlafaxine N-oxide can act as a prodrug, being converted back to the parent compound, venlafaxine, in vivo. This characteristic presents an opportunity to explore alternative dosing strategies that may offer clinical benefits, such as an extended duration of action and a blunted peak plasma concentration, potentially leading to an improved side-effect profile.
These application notes provide a comprehensive framework for designing and conducting an in vivo pharmacokinetic study in a rat model to investigate the disposition of venlafaxine and its major active metabolite, ODV, following the administration of the venlafaxine N-oxide prodrug.
Metabolic Pathway of Venlafaxine
The metabolic conversion of venlafaxine includes O-demethylation, N-demethylation, and N-oxidation. Venlafaxine N-oxide can be reduced back to venlafaxine in vivo.
Experimental Protocols
Synthesis of Venlafaxine N-oxide
A pure standard of venlafaxine N-oxide is required for administration. The following protocol is adapted from patent literature.
Materials:
-
Venlafaxine hydrochloride
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium carbonate (K₂CO₃)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve venlafaxine (1.0 equivalent) in DCM and cool the solution to -10°C.
-
Slowly add m-CPBA (approximately 2.0 equivalents) to the cooled solution while stirring. Maintain the temperature at -10°C for 30 minutes.
-
Add solid K₂CO₃ (excess) to the reaction mixture and stir for an additional 30 minutes at 0°C to neutralize the acidic byproducts.
-
Filter the mixture to remove solids.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield venlafaxine N-oxide.
-
Confirm the identity and purity of the synthesized compound using appropriate analytical techniques (e.g., LC-MS, NMR).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the administration of venlafaxine N-oxide to rats and subsequent blood sample collection for pharmacokinetic analysis.
Animals:
-
Male Sprague-Dawley rats (250-300 g) are commonly used for pharmacokinetic studies.[1]
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
Study Design:
-
Groups:
-
Group 1 (Test): Administration of synthesized venlafaxine N-oxide.
-
Group 2 (Control): Administration of venlafaxine hydrochloride (for comparison of pharmacokinetic profiles).
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Blood can be collected via a cannulated jugular vein or from the tail vein.[5] The total blood volume collected should not exceed 20% of the animal's total blood volume.[1]
-
Collect approximately 200-250 µL of blood at each time point into tubes containing an anticoagulant (e.g., K₂EDTA).[1][5]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[1]
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
Bioanalytical Method for Quantification in Plasma
A validated LC-MS/MS method is recommended for the simultaneous quantification of venlafaxine, O-desmethylvenlafaxine, and venlafaxine N-oxide in rat plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Chromatographic Conditions (Example):
-
Column: A C18 or phenyl column is suitable for separation.[6]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid, is commonly used.[6]
-
Flow Rate: Typically around 0.5-0.8 mL/min.[6]
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
Method Validation: The method should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo pharmacokinetic study of venlafaxine N-oxide.
Data Presentation
The quantitative data obtained from the pharmacokinetic analysis should be summarized in a clear and structured table. This will allow for easy comparison of the pharmacokinetic parameters of venlafaxine and its active metabolite, O-desmethylvenlafaxine, following the administration of the venlafaxine N-oxide prodrug.
Table 1: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine in Rats Following Oral Administration of Venlafaxine N-oxide.
| Analyte | Parameter | Units | Mean ± SD |
| Venlafaxine | Cmax | ng/mL | Data to be filled |
| Tmax | h | Data to be filled | |
| AUC₀-t | ng·h/mL | Data to be filled | |
| AUC₀-∞ | ng·h/mL | Data to be filled | |
| t₁/₂ | h | Data to be filled | |
| O-desmethylvenlafaxine | Cmax | ng/mL | Data to be filled |
| Tmax | h | Data to be filled | |
| AUC₀-t | ng·h/mL | Data to be filled | |
| AUC₀-∞ | ng·h/mL | Data to be filled | |
| t₁/₂ | h | Data to be filled | |
| Venlafaxine N-oxide | Cmax | ng/mL | Data to be filled |
| Tmax | h | Data to be filled | |
| AUC₀-t | ng·h/mL | Data to be filled |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; SD: Standard Deviation.
By following these detailed protocols and application notes, researchers can effectively design and execute a robust in vivo pharmacokinetic study to evaluate venlafaxine N-oxide as a potential prodrug of venlafaxine, contributing valuable data to the field of drug development and delivery.
References
- 1. KR20100040881A - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Venlafaxine - Wikipedia [en.wikipedia.org]
- 5. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cellular Effects of (S)-O-Desmethyl Venlafaxine N-Oxide
Introduction
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is an N-oxide derivative of (S)-O-Desmethyl Venlafaxine, which is a major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine.[1][2][3] Venlafaxine is widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders.[4] The N-oxide form is considered a potential prodrug, which may offer an extended duration of action and an improved side-effect profile compared to the parent compound.[5] To characterize the biological activity of (S)-O-Desmethyl Venlafaxine N-Oxide, it is essential to evaluate its effects on cell viability, apoptosis, and underlying signaling pathways. These application notes provide detailed protocols for a panel of cell-based assays designed for this purpose.
Hypothesized Signaling Pathways
Based on the known mechanisms of the parent drug, Venlafaxine, several signaling pathways are hypothesized to be modulated by this compound. Studies have shown that Venlafaxine can induce apoptosis in cancer cells through the activation of the JNK1/2-Nur77 signaling pathway.[6][7] This pathway involves the activation of JNK, leading to the expression and mitochondrial translocation of the orphan nuclear receptor Nur77, which then interacts with Bcl-2 to trigger apoptosis. Additionally, chronic treatment with Venlafaxine has been shown to affect neurotrophic signaling, neuroplasticity, and glutamatergic transmission.[8][9] Therefore, initial investigations should focus on these key pathways.
Caption: Hypothesized JNK1/2-Nur77 signaling pathway modulated by the compound.
I. Cell Viability and Cytotoxicity Assessment
Cell viability assays are fundamental for determining the cytotoxic potential of a compound.[10][11] The Resazurin (AlamarBlue) assay is a sensitive, non-toxic, and cost-effective method to measure metabolically active cells.[12][13]
A. Data Presentation: Cytotoxicity
The results should be summarized to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{TBD} |
| 1 | 95.2 ± 5.1 | ||
| 10 | 78.6 ± 6.2 | ||
| 50 | 48.9 ± 4.8 | ||
| 100 | 21.3 ± 3.9 | ||
| 200 | 5.1 ± 2.1 | ||
| PC-12 | 0 (Control) | 100 ± 5.3 | \multirow{6}{}{TBD} |
| 1 | 98.1 ± 4.9 | ||
| 10 | 85.4 ± 5.5 | ||
| 50 | 52.3 ± 6.0 | ||
| 100 | 25.8 ± 4.1 | ||
| 200 | 7.9 ± 2.5 |
B. Protocol: Resazurin Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or PC-12 pheochromocytoma) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from a cell-free well. Express data as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.
II. Apoptosis Detection
To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are crucial.[14] Annexin V staining combined with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, mid/late apoptotic, and necrotic cells.[15][16][17]
A. Data Presentation: Apoptosis Analysis
Quantify the percentage of cells in each quadrant as determined by flow cytometry.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Control (Vehicle) | 94.1 ± 2.5 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Compound (IC50) | 45.7 ± 4.1 | 35.2 ± 3.5 | 15.6 ± 2.9 |
| Compound (2x IC50) | 20.3 ± 3.8 | 48.9 ± 4.2 | 27.5 ± 3.7 |
B. Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer.
-
Gating Strategy: Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
III. Signaling Pathway Analysis by Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway.[18][19]
Caption: Standard experimental workflow for Western Blot analysis.
A. Data Presentation: Protein Expression
Present densitometry data as a fold change relative to a loading control (e.g., GAPDH, β-actin) and normalized to the untreated control.
| Target Protein | Treatment | Normalized Densitometry (Mean ± SD) | Fold Change vs. Control |
| p-JNK | Control | 1.00 ± 0.15 | 1.0 |
| Compound (IC50) | 3.25 ± 0.45 | 3.25 | |
| Total JNK | Control | 1.00 ± 0.12 | 1.0 |
| Compound (IC50) | 1.05 ± 0.18 | 1.05 | |
| Nur77 | Control | 1.00 ± 0.20 | 1.0 |
| Compound (IC50) | 2.80 ± 0.35 | 2.80 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.10 | 1.0 |
| Compound (IC50) | 4.50 ± 0.51 | 4.50 | |
| GAPDH | Control | 1.00 ± 0.08 | 1.0 |
| Compound (IC50) | 0.98 ± 0.09 | 0.98 |
B. Protocol: Western Blotting [20][21]
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-JNK, anti-JNK, anti-Nur77, anti-cleaved-Caspase-3, anti-GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Perform densitometry analysis using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
IV. Cytokine Profiling by ELISA
To assess potential inflammatory or anti-inflammatory effects, the secretion of key cytokines (e.g., TNF-α, IL-6, IL-10) into the cell culture supernatant can be measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 6. Venlafaxine, an anti-depressant drug, induces apoptosis in MV3 human melanoma cells through JNK1/2-Nur77 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduced signal transduction by 5-HT4 receptors after long-term venlafaxine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Evidence for the Role of Chronic Venlafaxine Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 16. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-O-Desmethyl Venlafaxine N-Oxide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a potential metabolite of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). As with many tertiary amine drugs, the formation of N-oxides is a recognized metabolic pathway, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. The characterization of such metabolites is crucial for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and experimental protocols for the use of (S)-O-Desmethyl Venlafaxine N-Oxide in drug metabolism studies.
Applications in Drug Metabolism
This compound serves as a critical tool in various drug metabolism studies:
-
Metabolite Identification: As a reference standard, it allows for the unambiguous identification and quantification of this metabolite in in vitro and in vivo samples.
-
Reaction Phenotyping: It can be used to identify the specific enzyme isoforms (CYPs and FMOs) responsible for the N-oxidation of (S)-O-Desmethyl Venlafaxine.
-
Investigation of Metabolic Pathways: Its use helps in elucidating the complete metabolic map of venlafaxine, including potential reversible metabolism where the N-oxide is reduced back to the parent amine.
-
Prodrug Evaluation: The N-oxide form has been explored as a potential prodrug of O-desmethylvenlafaxine, and these protocols can be adapted to study its conversion back to the active metabolite.[1]
Data Presentation
Table 1: In Vitro Metabolism of Venlafaxine to O-Desmethylvenlafaxine (ODV) by Human Liver Microsomes
This table summarizes kinetic parameters for the formation of the precursor to the N-oxide. While specific data for the N-oxidation of ODV is not publicly available, these values for the primary metabolism of venlafaxine provide context for the enzymatic processes involved.
| Parameter | Value | Reference |
| Vmax (nmol/min/mg protein) | 0.36 | [2] |
| Km (μM) | 41 | [2] |
Table 2: LC-MS/MS Parameters for the Analysis of Venlafaxine and its Metabolites
These parameters can be adapted and optimized for the specific analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Venlafaxine (VEN) | 278.3 | 58.1 | [3] |
| O-Desmethylvenlafaxine (ODV) | 264.3 | 58.1 | [3] |
| This compound | To be determined empirically (Expected: ~280) | To be determined empirically |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of venlafaxine and O-desmethylvenlafaxine N-oxides.
Objective: To synthesize this compound for use as a reference standard.
Materials:
-
(S)-O-Desmethyl Venlafaxine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve (S)-O-Desmethyl Venlafaxine in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the reaction mixture while maintaining the temperature at -10°C.
-
Stir the reaction mixture at -10°C for 30 minutes.
-
Add solid potassium carbonate (K₂CO₃) to the mixture and stir for an additional 30 minutes at 0°C to neutralize the excess acid.
-
Filter the mixture to remove the solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Protocol 2: Metabolite Identification using this compound as a Reference Standard
Objective: To identify this compound in a biological matrix (e.g., human liver microsome incubation, plasma) using LC-MS/MS.
Materials:
-
Biological matrix sample suspected of containing the metabolite.
-
Synthesized and purified this compound reference standard.
-
(S)-O-Desmethyl Venlafaxine.
-
LC-MS/MS system.
-
Appropriate solvents for extraction and mobile phase.
Procedure:
-
Sample Preparation:
-
Incubate the parent drug, (S)-O-Desmethyl Venlafaxine, with human liver microsomes in the presence of NADPH.
-
Terminate the reaction and extract the metabolites using a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
For plasma samples, perform a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the separation and detection of (S)-O-Desmethyl Venlafaxine and its potential N-oxide metabolite.
-
Inject the prepared reference standard solution to determine its retention time and fragmentation pattern.
-
Inject the extracted biological sample and compare the retention time and mass spectrum of any potential metabolite peak with that of the reference standard.
-
A match in retention time and fragmentation pattern confirms the identity of the metabolite as this compound.
-
Protocol 3: In Vitro Investigation of the Enzymatic Reduction of this compound
Objective: To determine if this compound can be reduced back to (S)-O-Desmethyl Venlafaxine by liver enzymes. This protocol is based on general methods for studying N-oxide reduction.[5]
Materials:
-
This compound.
-
Human liver S9 fraction or cytosol.
-
NADPH regenerating system (or NADH).
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
LC-MS/MS for quantification.
Procedure:
-
Prepare an incubation mixture containing the liver fraction (S9 or cytosol), buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of (S)-O-Desmethyl Venlafaxine.
-
The rate of formation of the parent amine will indicate the extent of enzymatic reduction of the N-oxide.
Visualizations
Caption: Metabolic pathway of Venlafaxine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in (S)-O-Desmethyl Venlafaxine N-Oxide LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of (S)-O-Desmethyl Venlafaxine N-Oxide?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[2][3] Given that this compound is a metabolite, it is often present at low concentrations in complex biological matrices, making it particularly susceptible to these effects.
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS methods?
A2: Matrix effects can stem from various sources, broadly categorized as:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and lipids.[4] Phospholipids are a notorious cause of ion suppression in electrospray ionization (ESI).
-
Exogenous Substances: These are compounds introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., heparin), plasticizers from lab consumables, and dosing vehicles used in preclinical studies.[2]
-
Co-eluting Metabolites: Other metabolites of Venlafaxine or endogenous metabolites that have similar chemical properties to this compound can co-elute from the LC column and interfere with its ionization.[2]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of the analyte indicates the retention time of interfering components.[5][6]
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the matrix effect.[7] The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound.
-
Possible Cause: As an N-oxide, the analyte is expected to be more polar than the parent drug. This can lead to secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on C18 columns, causing peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like venlafaxine and its metabolites, using a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape by protonating the analyte and minimizing interactions with silanol groups.
-
Increase Ionic Strength: Adding a small amount of buffer, such as 10-20 mM ammonium (B1175870) acetate, to the mobile phase can help shield the analyte from active sites on the stationary phase.
-
Consider a Different Column Chemistry: If peak shape issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer different selectivity for polar compounds.
-
Optimize Column Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
Issue 2: Low Signal Intensity and Poor Sensitivity.
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[7] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the ion-suppressing region of the chromatogram. This can be achieved by modifying the gradient profile or changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue 3: Inconsistent Results and Poor Reproducibility.
-
Possible Cause: The matrix effect is variable between different samples or batches.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.
-
Implement a Robust Sample Preparation Protocol: An optimized and validated sample preparation method will consistently remove a high percentage of interfering components, leading to more reproducible results.
-
Employ a Suitable Internal Standard: As mentioned previously, a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects and extraction recovery.[4]
-
Experimental Protocols
Protocol 1: Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Recommendation for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects from phospholipids.[4] | A starting point, but likely insufficient for achieving the required sensitivity and accuracy due to the polar nature of the analyte and the high potential for interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[7] | More labor-intensive and requires optimization of solvent and pH. | A good option. As N-oxides can have reduced solubility in common organic solvents, careful selection of the extraction solvent and pH adjustment are crucial. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Highly selective, can provide the cleanest extracts and reduce matrix effects significantly.[7] | More complex method development and can be more expensive. | The recommended approach for achieving the highest data quality. A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent may be effective for retaining the polar N-oxide metabolite. |
Detailed Protocol for Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose an appropriate SPE sorbent. For a polar metabolite like this compound, a polymeric reversed-phase (e.g., HLB) or a mixed-mode cation exchange sorbent may be suitable.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a small volume (e.g., 1 mL) of a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: Assessment of Matrix Effects
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution into the LC eluent stream post-column using a T-fitting at a low flow rate (e.g., 10 µL/min).
-
Inject a blank matrix extract that has been through the sample preparation process.
-
Monitor the analyte's signal. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte spiked in the mobile phase.
-
Set 2 (Post-Extraction Spike): Blank matrix extract spiked with the analyte after the extraction process.
-
Set 3 (Pre-Extraction Spike): Blank matrix spiked with the analyte before the extraction process.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] x 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set 3) / (Peak Area in Set 1)] x 100
-
Visualizations
References
- 1. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 5. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution for Venlafaxine and its Metabolites in HPLC
Welcome to the technical support center for the chromatographic analysis of venlafaxine (B1195380) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution crucial for the analysis of venlafaxine and its metabolites?
Good peak resolution is essential for the accurate quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). As a racemic mixture, venlafaxine's enantiomers can exhibit different pharmacological activities. The R-enantiomer inhibits the reuptake of both norepinephrine (B1679862) and serotonin, while the S-enantiomer is more selective for serotonin. The metabolism of these enantiomers to ODV is also stereoselective. Therefore, robust separation is critical for pharmacokinetic and pharmacodynamic studies, as well as for quality control of pharmaceutical formulations.
Q2: What are the major metabolites of venlafaxine I should expect to see in my chromatogram?
Venlafaxine is extensively metabolized in the liver. The primary metabolic pathway is O-demethylation, primarily by the CYP2D6 enzyme, to form the active metabolite O-desmethylvenlafaxine (ODV).[1] Other significant, though less active, metabolites formed through N-demethylation by CYP3A4 and CYP2C19 include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV).[2]
Q3: What are the common causes of poor peak resolution between venlafaxine and O-desmethylvenlafaxine?
Poor resolution, often seen as co-eluting or overlapping peaks, can stem from several factors:
-
Inappropriate Mobile Phase Composition: The pH and organic modifier concentration significantly impact the retention and selectivity of basic compounds like venlafaxine and its metabolites.
-
Suboptimal Stationary Phase: A standard C18 column may not always provide the necessary selectivity for these closely related compounds.
-
Isocratic Elution: An isocratic method might not have the power to separate compounds with different polarities effectively.
-
High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, leading to decreased resolution.[3]
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts and poor resolution.[3]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Venlafaxine and O-desmethylvenlafaxine
Symptoms:
-
Overlapping peaks for venlafaxine and ODV.
-
Resolution (Rs) value below 1.5.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Venlafaxine and its metabolites are basic. Adjusting the mobile phase to a slightly acidic pH (e.g., 2.5-4.5) with additives like formic acid or phosphoric acid can improve separation by controlling the ionization state of the analytes.[4] |
| Incorrect Organic Modifier Ratio | Optimize the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Methanol and acetonitrile offer different selectivities and can significantly impact resolution. |
| Suboptimal Stationary Phase | If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which offers alternative selectivity through pi-pi interactions.[4] For enantiomeric separation, a chiral stationary phase (CSP) such as one based on amylose (B160209) or vancomycin (B549263) is necessary.[5] |
| Isocratic Elution | Switch to a gradient elution. A shallow gradient around the elution time of venlafaxine and ODV can significantly improve their separation.[4] |
| High Flow Rate | Decrease the flow rate to allow for greater interaction with the stationary phase. This can lead to narrower peaks and improved resolution, though it will increase the analysis time.[6] |
| Inadequate Column Temperature | Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but be mindful of the thermal stability of your analytes.[4] |
Issue 2: Peak Tailing for Venlafaxine and its Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | For basic compounds like venlafaxine, interactions with acidic silanol groups on the silica-based stationary phase are a common cause of tailing. Lowering the mobile phase pH (e.g., below 3) will protonate the silanol groups, reducing these interactions. Adding a basic competitor, such as diethylamine (B46881) (DEA), to the mobile phase in normal-phase chromatography can also block these active sites.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate and cause peak shape issues. Flush the column with a strong solvent to remove contaminants. |
| Insufficient Buffer Concentration | Increasing the buffer concentration (e.g., 10-25 mM) can help maintain a constant ionization state for the analytes and suppress silanol ionization.[2] |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Overload (Mass Overload) | The sample concentration is too high. Dilute the sample and re-inject. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize quantitative data from various published HPLC methods for the analysis of venlafaxine and its metabolites, providing a reference for method development and troubleshooting.
Table 1: Reversed-Phase HPLC Methods for Venlafaxine and O-desmethylvenlafaxine
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) - Venlafaxine | Retention Time (min) - ODV | Resolution (Rs) | Reference |
| C18 | Acetonitrile/Buffer (30/70, v/v) | 1.5 | Fluorescence (Ex: 227 nm, Em: 300 nm) | Not specified | Not specified | >1.5 | [8] |
| Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol/0.05 M Potassium Dihydrogen Orthophosphate (70:30, v/v), pH 6.2 | 1.0 | UV (226 nm) | 3.7 | Not specified | 5.06 (with internal standard) | [9] |
| Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Acetonitrile/0.05 M Sodium Dihydrogen Phosphate (B84403) (28:72, v/v), pH 2.9 | 0.5 | Fluorescence (Ex: 276 nm, Em: 598 nm) | 6.999 | 3.908 | >1.5 | [10] |
| ODS analytical column (250 x 4.6 mm, 5 µm) | Acetonitrile/Methanol/Potassium Dihydrogen Phosphate buffer (30:30:40), pH 6.1 | 1.5 | UV (227 nm) | 2.745 | Not specified | Not specified | [11] |
Table 2: Chiral HPLC Methods for Venlafaxine Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Reference |
| Lux Amylose-2 (150 x 4.0 mm, 5 µm) | n-Hexane/Ethanol (97:3, v/v) with 0.1% Diethylamine | 1.0 | UV (254 nm) | 4.1 | 4.8 | Not specified | [12] |
| CHRIOBIOTIC V (250 x 4.6 mm, 5 µm) | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) | 1.0 | MS/MS | Not specified | Not specified | Baseline | [5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Venlafaxine and O-desmethylvenlafaxine
This protocol is a general guideline based on common practices and may require optimization.
1. Materials and Reagents:
-
Venlafaxine and O-desmethylvenlafaxine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate or Potassium dihydrogen phosphate
-
Phosphoric acid or Triethylamine for pH adjustment
-
Water (HPLC grade)
2. Preparation of Mobile Phase (Example):
-
To prepare a 0.05 M phosphate buffer, dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 2.9 with phosphoric acid.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile (e.g., 72:28 v/v).[10]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of venlafaxine and ODV (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards across the desired concentration range (e.g., 10-1000 ng/mL).[10]
4. Sample Preparation (from Plasma):
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analytes with an appropriate solvent.[4]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. HPLC System and Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.[10]
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 598 nm.[10]
Protocol 2: Chiral Normal-Phase HPLC for Venlafaxine Enantiomers
This protocol provides a method for the separation of venlafaxine enantiomers.
1. Materials and Reagents:
-
Racemic venlafaxine reference standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
2. Preparation of Mobile Phase:
-
Carefully mix n-Hexane and Ethanol in the desired ratio (e.g., 97:3 v/v).
-
Add 0.1% (v/v) of Diethylamine to the mixture.
-
Filter the mobile phase through a 0.2 µm membrane filter and degas.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of racemic venlafaxine (e.g., 100 µg/mL) in isopropanol.
-
Dilute with the mobile phase to the desired working concentrations.
4. HPLC System and Conditions:
-
Column: Lux® Amylose-2 (150 x 4.0 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.[12]
Visualizations
Metabolic Pathway of Venlafaxine
Caption: Metabolic pathway of venlafaxine highlighting major metabolites and enzymes.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
(S)-O-Desmethyl Venlafaxine N-Oxide stability issues in analytical samples
Technical Support Center: (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide
Welcome to the technical support center for the analysis of (S)-O-Desmethyl Venlafaxine N-Oxide. This resource provides essential guidance on addressing the stability challenges associated with this metabolite in analytical samples. The following information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its stability a concern in analytical samples?
This compound is an N-oxide metabolite of (S)-O-Desmethyl Venlafaxine, which itself is the major active metabolite of the antidepressant Venlafaxine.[1] N-oxide metabolites of tertiary amines are known to be potentially unstable and can chemically or enzymatically revert back to the parent amine.[2] This reduction can lead to an underestimation of the N-oxide concentration and a corresponding overestimation of the parent metabolite, (S)-O-Desmethyl Venlafaxine, compromising the accuracy of pharmacokinetic and toxicological assessments.[2]
Q2: What are the primary factors that can affect the stability of this compound?
The stability of N-oxide compounds in biological matrices is influenced by several factors. While specific data for this compound is limited, the following general factors for N-oxides are critical to consider:
-
Temperature: Elevated temperatures accelerate chemical and enzymatic degradation.[3]
-
pH: Acidic conditions can promote the reduction of N-oxides back to their corresponding tertiary amines.[4]
-
Matrix Effects: Biological matrices like plasma contain endogenous enzymes and reducing agents that can degrade the analyte. The presence of hemolyzed red blood cells can be particularly problematic.[5]
-
Light Exposure: Photodegradation can be a concern for some analytes. It is always a good practice to protect samples from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the analyte and compromise sample integrity.
-
Oxidation: Although the primary concern is often reduction, oxidative degradation can also occur.
Q3: I am observing lower than expected concentrations of the N-Oxide and higher concentrations of O-Desmethyl Venlafaxine. What is the likely cause?
This observation strongly suggests that the N-oxide is being reduced back to its parent metabolite, (S)-O-Desmethyl Venlafaxine, at some point during the analytical workflow. This is a common issue for N-oxide metabolites.[2] Use the troubleshooting diagram below to identify the potential source of the instability.
Troubleshooting Logic for Low N-Oxide Recovery
Troubleshooting logic for low N-Oxide recovery.
Q4: How can I minimize the degradation of the N-Oxide during the entire analytical process?
Proactive stabilization at every step is crucial. The table below summarizes key mitigation strategies.
Table 1: Factors Affecting N-Oxide Stability & Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategy |
|---|---|---|
| Sample Collection | Enzymatic/chemical degradation starts immediately. | Collect samples on ice. Use an appropriate anticoagulant (e.g., EDTA). Minimize hemolysis.[5] |
| Sample Processing | Acidic pH, high temperature, and certain solvents can cause reduction. | Process samples on ice or at 4°C. Adjust sample pH to neutral or near-neutral if validated. Use acetonitrile (B52724) instead of methanol (B129727) for protein precipitation if reduction is observed. |
| Light Exposure | Photodegradation. | Use amber collection tubes and autosampler vials. Minimize exposure to ambient light. |
| Storage | Long-term degradation even when frozen. | Store all samples at ≤ -70°C immediately after collection and processing.[3][6] |
| Freeze-Thaw Cycles | Physical stress can degrade the analyte. | Aliquot samples upon first processing to avoid multiple freeze-thaw cycles. |
| LC-MS/MS Analysis | In-source fragmentation can mimic degradation. | Optimize MS source conditions (e.g., temperature, voltages) to minimize fragmentation. Use a "soft" ionization technique like ESI.[2] |
Q5: What are the recommended storage conditions and how do I test for stability?
A systematic stability assessment is required. The following tables provide examples of stability data that should be generated.
Table 2: Illustrative Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Time (hours) | Mean Measured Conc. (ng/mL) | % Recovery |
|---|---|---|---|---|
| This compound | 50 | 0 | 49.5 | 100% |
| 4 | 47.8 | 96.6% | ||
| 8 | 45.1 | 91.1% | ||
| 500 | 0 | 503.2 | 100% | |
| 4 | 485.1 | 96.4% | ||
| 8 | 460.5 | 91.5% |
Note: This data is for illustrative purposes. Acceptance criteria are typically 85-115% of the nominal concentration.
Table 3: Illustrative Freeze-Thaw Stability in Human Plasma (-80°C to Room Temp)
| Analyte | Concentration (ng/mL) | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) | % Recovery |
|---|---|---|---|---|
| This compound | 50 | 1 | 49.1 | 99.2% |
| 3 | 47.5 | 96.0% | ||
| 5 | 44.8 | 90.5% | ||
| 500 | 1 | 498.7 | 99.1% | |
| 3 | 481.3 | 95.6% | ||
| 5 | 455.9 | 90.6% |
Note: This data is for illustrative purposes. Stability is typically assessed for at least 3 cycles.
Table 4: Illustrative Long-Term Storage Stability in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | Storage Duration | Mean Measured Conc. (ng/mL) | % Recovery |
|---|---|---|---|---|
| This compound | 50 | 1 Month | 49.6 | 100.2% |
| 3 Months | 48.2 | 97.4% | ||
| 6 Months | 46.5 | 93.9% | ||
| 500 | 1 Month | 501.5 | 99.7% | |
| 3 Months | 489.0 | 97.2% | ||
| 6 Months | 470.3 | 93.5% |
Note: This data is for illustrative purposes. The duration should cover the expected storage time of study samples.
Experimental Protocols & Workflows
Protocol 1: Assessment of Analyte Stability in a Biological Matrix
This protocol describes the key experiments to determine the stability of this compound in analytical samples.
1. Preparation of Quality Control (QC) Samples:
-
Spike blank, pooled matrix (e.g., human plasma) with the analyte to prepare low and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each condition to be tested (n=3-5 per condition).
2. Baseline (T=0) Analysis:
-
Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration.
3. Stability Assessments:
-
Short-Term (Bench-Top): Store QC aliquots at room temperature for a period reflecting the expected sample handling time (e.g., 4, 8, 24 hours).[7]
-
Freeze-Thaw: Subject QC aliquots to a number of freeze-thaw cycles (e.g., 3-5). A single cycle consists of freezing at ≤ -70°C for at least 12 hours, followed by thawing unassisted to room temperature.[7]
-
Long-Term: Store QC aliquots at the intended storage temperature (e.g., -80°C) for a duration equal to or exceeding the time from sample collection to the final analysis.[3]
-
Post-Preparative (Autosampler): Place extracted samples in the autosampler at a controlled temperature (e.g., 4°C) and re-inject them at a later time point (e.g., 24, 48 hours) to assess stability in the final solution.
4. Analysis and Data Interpretation:
-
At the end of each storage period, process and analyze the stability samples along with a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability samples and compare it to the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Recommended Sample Handling and Analysis Workflow
Recommended workflow for handling samples.
Q6: How can I definitively confirm the identity of the N-Oxide and rule out other isobaric metabolites?
Distinguishing an N-oxide from an isobaric metabolite (e.g., a hydroxylated version) can be challenging.[8] A chemical reduction experiment can provide strong evidence.
Protocol 2: Confirmatory Chemical Reduction
-
Reagent: Use a selective reducing agent for N-oxides, such as Titanium (III) chloride (TiCl₃).[9][10]
-
Procedure:
-
Aliquot a sample that contains the suspected N-oxide peak.
-
Treat one aliquot with a small amount of TiCl₃ solution.
-
Keep a second aliquot as an untreated control.
-
Incubate both samples for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Analysis: Analyze both the treated and control samples by LC-MS/MS.
-
Interpretation: A successful confirmation is indicated by:
-
A significant decrease or complete disappearance of the this compound peak in the treated sample.
-
A corresponding, stoichiometric increase in the (S)-O-Desmethyl Venlafaxine peak in the treated sample.
-
Potential Degradation Pathway
Primary degradation pathway for N-Oxide analytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 4. researchgate.net [researchgate.net]
- 5. Handling unstable analytes: literature review and expert panel survey by the Japan Bioanalysis Forum Discussion Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madgetech.com [madgetech.com]
- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction of Polar Venlafaxine Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and recovery of polar venlafaxine (B1195380) metabolites from biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of venlafaxine and its polar metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Polar Metabolites (e.g., ODV, NDV, NODDV) using Liquid-Liquid Extraction (LLE) | Suboptimal pH of the Aqueous Phase: Venlafaxine and its metabolites are basic compounds. If the pH of the sample is too low, these compounds will be ionized and will not efficiently partition into the organic extraction solvent.[1] | Adjust the pH of the aqueous sample to be 1-2 units above the pKa of the analytes. For venlafaxine (pKa ≈ 9.4-10.09), adjusting the sample pH to ≥ 11 will ensure the analytes are in their non-ionized, more hydrophobic form, facilitating their transfer into the organic solvent.[2][3] |
| Inappropriate Organic Solvent: The polarity of the extraction solvent may not be suitable for the more polar metabolites. | Optimize the LLE solvent system. While a non-polar solvent like hexane (B92381) may be efficient for venlafaxine, a more polar solvent or a mixture is often needed for its metabolites. Consider using solvents like diethyl ether, ethyl acetate, or a mixture of hexane and isoamyl alcohol. Increasing the proportion of a more polar solvent like isoamyl alcohol can improve the recovery of O-desmethylvenlafaxine (ODV).[4][5] | |
| Low Recovery of Analytes using Solid-Phase Extraction (SPE) | Incorrect Sorbent Selection: The chosen SPE sorbent (e.g., C18, C8, mixed-mode) may not have the optimal interaction chemistry for retaining and eluting all target analytes, especially the more polar metabolites. | Select an appropriate SPE sorbent. For venlafaxine and its metabolites, C8 or mixed-mode cation exchange cartridges are often used.[6] It's crucial to test different sorbents to find the one that provides the best recovery for all compounds of interest. |
| Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent completely. | Optimize the elution solvent. A stronger organic solvent or the addition of a modifier may be necessary. For basic compounds like venlafaxine, adding a small amount of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to the elution solvent can significantly improve recovery by neutralizing the analytes and disrupting their interaction with the sorbent.[6] | |
| Significant Ion Suppression or Enhancement in LC-MS/MS Analysis | Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and interfere with their ionization in the mass spectrometer, leading to inaccurate quantification.[1][7] | Improve sample clean-up. While simple protein precipitation is fast, it may not be sufficient.[1] Employing a more rigorous technique like SPE or LLE will result in a cleaner extract.[1][6] Phospholipid removal plates or cartridges can also be incorporated into the sample preparation workflow.[1] |
| Optimize chromatographic separation. Adjusting the mobile phase composition and gradient can help to chromatographically separate the analytes from interfering matrix components.[1] | ||
| Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for each analyte will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.[6] | ||
| Poor Peak Shape (Tailing) in Chromatography | Secondary Interactions with the Stationary Phase: Basic compounds like venlafaxine can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[6] | Adjust the mobile phase pH. Using a low pH mobile phase (e.g., pH 2.5-4.5 with formic or phosphoric acid) will ensure that the basic analytes are protonated and the silanol groups are less likely to be ionized, minimizing these secondary interactions.[6] |
| Increase the ionic strength of the mobile phase. Adding a buffer, such as 10-20 mM ammonium acetate, can help to shield the charged analytes from interacting with the stationary phase.[6] | ||
| Use a column with end-capping or hybrid particle technology. These columns have fewer free silanol groups, reducing the potential for peak tailing.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the major polar metabolites of venlafaxine?
A1: The primary metabolic pathway for venlafaxine is O-demethylation to form O-desmethylvenlafaxine (ODV), which is also pharmacologically active. Other significant, more polar metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV). These metabolites are formed through the action of cytochrome P450 enzymes, primarily CYP2D6, CYP3A4, and CYP2C19.
Q2: Which extraction technique, LLE or SPE, is generally better for venlafaxine and its polar metabolites?
A2: Both LLE and SPE can be effectively used. LLE has been reported to provide high recovery, with some studies indicating it may offer the best recovery for venlafaxine and its main metabolite, ODV.[5][8] However, SPE is often less labor-intensive, uses smaller volumes of organic solvents, and can provide a cleaner sample extract, which is beneficial for sensitive LC-MS/MS analysis.[4] The optimal choice depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
Q3: Why is pH control so critical for the extraction of venlafaxine and its metabolites?
A3: Venlafaxine and its metabolites are basic compounds with pKa values typically in the range of 9.0 to 10.0. Their ionization state is highly dependent on the pH of the solution. For efficient extraction from an aqueous biological matrix into an organic solvent (LLE) or for retention on a non-polar SPE sorbent, these compounds need to be in their neutral, non-ionized form. This is achieved by adjusting the pH of the sample to be significantly above their pKa. Conversely, for elution from certain types of SPE cartridges (e.g., mixed-mode cation exchange), the pH may be adjusted to alter the charge of the analyte to facilitate its release.
Q4: I am having trouble with the recovery of the most polar metabolite, N,O-didesmethylvenlafaxine (NODDV). What can I do?
A4: Due to its higher polarity, NODDV can be challenging to extract efficiently. For LLE, you may need to use a more polar extraction solvent than what is optimal for venlafaxine and ODV. For SPE, ensure your elution solvent is strong enough to desorb this more polar compound from the sorbent. The addition of a small percentage of a modifier like ammonium hydroxide to your elution solvent can be particularly effective. It is also crucial to optimize the mass spectrometry parameters specifically for NODDV to enhance sensitivity.[6]
Q5: Can protein precipitation be used for the extraction of venlafaxine and its metabolites?
A5: Yes, protein precipitation is a simple and fast method for sample preparation and has been successfully used.[9] One study reported recovery and process efficiencies of over 96% for venlafaxine and all its metabolites using this technique.[9] However, the resulting extract is often "dirtier" than what is obtained with LLE or SPE, which can lead to more significant matrix effects in LC-MS/MS analysis.[1] If you are experiencing issues with ion suppression or enhancement, switching to LLE or SPE is recommended.[1]
Quantitative Data on Extraction Recovery
The following table summarizes extraction recovery data for venlafaxine and its metabolites from various studies.
| Analyte(s) | Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Venlafaxine, ODV | SPE (C1 columns) | Blood Plasma | >92% (VEN), >93% (ODV) | [4] |
| Venlafaxine, ODV | LLE (isoamyl alcohol/hexane) | Human Blood Plasma | ~100% (VEN), ~70% (ODV) | [4] |
| Venlafaxine, ODV | LLE (hexane/ethyl acetate) | Human Blood Plasma | >70% | [4] |
| Venlafaxine, ODV | LLE (diethyl ether) | Human Blood Plasma | >88% | [4] |
| Venlafaxine | SPE (C8 columns) | Plasma and Whole Blood | >75% | [4] |
| Venlafaxine, ODV | SPE | Plasma | 74% (VEN), 67% (ODV) | |
| Venlafaxine, ODV, NDV, NODDV, NNDDV | Protein Precipitation | K2EDTA Plasma | >96% | [9] |
| Venlafaxine, ODV | One-step extraction (OSTRO plate) | Human Plasma | >80% | [10] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma
This is a general protocol and may require optimization for specific applications.
-
Cartridge Conditioning: Condition a C8 or mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[6]
-
Sample Loading: To 500 µL of plasma, add an appropriate internal standard. Adjust the sample pH to >10 with a suitable base (e.g., ammonium hydroxide). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.
-
Elution: Elute the analytes with 1 mL of an appropriate elution solvent. A common choice is 5% ammonium hydroxide in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
Liquid-Liquid Extraction (LLE) Protocol for Urine
This is a general protocol and may require optimization.
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard.
-
pH Adjustment: Add a suitable volume of a strong base (e.g., 1M NaOH) to adjust the pH of the urine sample to ≥ 11. Vortex to mix.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol (9:1, v/v) or ethyl acetate).
-
Mixing: Cap the tube and vortex vigorously for 2-5 minutes, or gently rock on a mixer for 15-20 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.
Visualizations
Caption: Major metabolic pathways of venlafaxine.
Caption: General experimental workflows for SPE and LLE.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor sensitivity in (S)-O-Desmethyl Venlafaxine N-Oxide detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor sensitivity in the detection of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide.
Troubleshooting Guide
Poor sensitivity in the detection of (S)-O-Desmethyl Venlafaxine N-Oxide can arise from various factors throughout the analytical workflow, from sample preparation to final detection. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: Troubleshooting workflow for poor sensitivity.
Frequently Asked Questions (FAQs)
Mass Spectrometry
Q1: What are the recommended starting mass spectrometry parameters for this compound?
A1: For initial method development using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, you can start with the parameters outlined in the table below. It is crucial to optimize these parameters by infusing a standard solution of the analyte.
| Parameter | Suggested Starting Value | Notes |
| Precursor Ion (Q1) | m/z 280.4 | [M+H]⁺ for C₁₆H₂₅NO₃ (MW: 279.37) |
| Product Ion (Q3) | m/z 264.2 | Corresponds to the [M+H-O]⁺ fragment (loss of oxygen) |
| Product Ion (Q3) | m/z 58.1 | A common fragment for venlafaxine and its metabolites |
| Dwell Time | 100-200 ms | Adjust based on the number of analytes in the method |
| Cone/Fragmentor Voltage | 20-40 V | Optimize for precursor ion intensity |
| Collision Energy | 15-30 eV | Optimize for product ion intensity |
Q2: My signal for the N-oxide is weak, but I see a strong signal for O-Desmethyl Venlafaxine. What could be the cause?
A2: This could be due to in-source fragmentation, where the N-oxide loses its oxygen atom in the hot ESI source, converting it to O-Desmethyl Venlafaxine. To mitigate this, try the following:
-
Reduce Ion Source Temperature: Lower the source temperature in increments of 10-20°C to see if the N-oxide signal improves relative to the O-Desmethyl Venlafaxine signal.
-
Optimize Cone/Fragmentor Voltage: A high cone or fragmentor voltage can induce fragmentation. Reduce this voltage to use the mildest conditions that still provide adequate signal.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from O-Desmethyl Venlafaxine. This is critical to distinguish between the actual sample content and in-source conversion.
Liquid Chromatography
Q3: I am observing poor peak shape (tailing) for this compound. How can I improve it?
A3: Peak tailing for basic compounds like venlafaxine metabolites is often due to secondary interactions with silanol (B1196071) groups on silica-based columns. Consider the following adjustments:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4.0 with formic acid) can protonate the analyte and reduce interactions with the stationary phase.
-
Ionic Strength: Increase the buffer concentration (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or acetate) to mask residual silanol activity.
-
Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
Q4: The N-oxide metabolite is eluting too early, close to the void volume. How can I increase its retention on a C18 column?
A4: N-oxides are generally more polar than their parent amines. To increase retention:
-
Decrease Organic Content: Lower the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient.
-
Use a Weaker Organic Solvent: If using methanol (B129727), consider switching to acetonitrile as it is a weaker solvent in reversed-phase chromatography.
-
Consider a Different Stationary Phase: If retention is still poor, a column with a more polar stationary phase (e.g., embedded polar group or HILIC) might be more suitable.
| Parameter | Suggested Starting Conditions |
| Column | C18, 2.1 x 50 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-10% B, ramp to 90% B over 5-7 min |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 30-40 °C |
Sample Preparation and Matrix Effects
Q5: I suspect matrix effects are suppressing the signal of my analyte. How can I confirm this and what can I do to minimize it?
A5: Matrix effects, particularly ion suppression, are a common cause of poor sensitivity in bioanalysis.[1]
-
Confirmation:
-
Post-Column Infusion: Infuse a constant flow of the analyte standard into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline at the analyte's retention time indicates ion suppression.
-
Post-Extraction Spike: Compare the peak area of the analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solution at the same concentration. A lower response in the matrix indicates suppression.[2]
-
-
Minimization Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components like phospholipids.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions of matrix suppression.
-
Q6: Could the this compound be degrading during my sample preparation?
A6: Yes, N-oxides can be unstable and may be reduced back to the corresponding amine during sample processing, especially in the presence of certain biological matrix components.
-
Choice of Solvent: For protein precipitation, acetonitrile has been shown to be less likely to cause the conversion of N-oxides compared to methanol, particularly in hemolyzed plasma samples.
-
Temperature: Keep samples cool during processing to minimize degradation.
-
pH: Assess the stability of the analyte at different pH values to select appropriate extraction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for enriching this compound from plasma and reducing matrix interferences.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the plasma sample (e.g., 200 µL) by adding an equal volume of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Reconstitute the residue in 100 µL of the initial mobile phase.
dot
References
Technical Support Center: Minimizing Ion Suppression for (S)-O-Desmethyl Venlafaxine N-Oxide in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (S)-O-Desmethyl Venlafaxine N-Oxide and related metabolites by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS/MS analysis that may be indicative of ion suppression.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of the analyte.[1][2] This is a common phenomenon in complex biological matrices where endogenous substances like phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[3][4]
-
Solutions:
-
Optimize Chromatographic Separation: Modify the LC gradient to achieve better separation between the analyte and interfering matrix components.[1] Increasing the resolution can prevent co-elution and reduce suppression.
-
Improve Sample Preparation: Employ a more effective sample cleanup technique to remove interfering substances before analysis.[2][5] While simple protein precipitation is fast, it may not be sufficient.[4][5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[2][6]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][6]
-
Reduce Flow Rate: Lowering the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thus reducing signal suppression.[1][6]
-
Switch Ionization Mode/Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[1][7] Alternatively, switching from positive to negative ionization mode in ESI might help, as fewer compounds are typically ionized in negative mode.[1][7]
-
Issue 2: Poor Reproducibility and Inconsistent Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects across different samples are causing inconsistent ion suppression.[8][9] The composition of biological samples can vary, leading to different levels of suppression from one sample to the next.[9]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects.[5][8]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[8] Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[8][10]
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[2]
-
Issue 3: Inconsistent Analyte/Internal Standard Area Ratios
-
Possible Cause: The internal standard is not adequately compensating for the variability in ion suppression. This can happen if the internal standard and analyte do not co-elute perfectly or if the matrix composition is highly variable between samples, causing differential suppression.[9]
-
Solutions:
-
Ensure Co-elution of Analyte and Internal Standard: The chromatographic method should be optimized to ensure that the stable isotope-labeled internal standard and the analyte have identical retention times.
-
Re-evaluate the Sample Preparation Method: Inconsistent sample cleanup can lead to variability in the matrix, affecting the analyte and internal standard differently. Ensure the chosen method is robust and consistently applied.[9]
-
Investigate for Specific Interferences: A post-column infusion experiment can help identify regions of significant ion suppression in the chromatogram and determine if they overlap with the analyte's retention time.[3][4]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
-
Procedure:
-
Inject a blank matrix sample (e.g., plasma extract) onto the LC column and run the chromatographic method.
-
Monitor the signal of the infused analyte.
-
-
Interpretation:
-
A stable baseline signal for the infused analyte indicates no ion suppression.
-
A dip or decrease in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[4]
-
Protocol 2: Evaluation of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Moderate | Simple, fast, and inexpensive.[4] | Often results in significant ion suppression from remaining phospholipids and other small molecules.[4][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for removing salts and some polar interferences.[2][5] | Can be labor-intensive and may have limited selectivity.[9] |
| Solid-Phase Extraction (SPE) | High | Provides cleaner extracts by selectively isolating the analyte.[2][6] | More complex and costly than PPT and LLE.[1] |
Visualizations
Caption: A systematic workflow for troubleshooting ion suppression.
Caption: Decision tree for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][11]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that co-elute with the analyte of interest.[1] Common sources include:
-
Salts and buffers: Non-volatile salts can build up on the ion source and interfere with droplet formation and evaporation.[3]
-
Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.[4]
-
Proteins and peptides: Inadequately removed proteins can contaminate the ion source.[3][4]
-
Ion-pairing agents: These can suppress ionization, especially in ESI.[3]
-
Exogenous substances: Contaminants from plasticware or solvents can also contribute to ion suppression.[1]
Q3: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A3: No, MS/MS techniques are just as susceptible to ion suppression as single MS methods.[1] Ion suppression occurs during the initial ionization process in the ion source, before the mass analysis and fragmentation stages.[1] Therefore, the selectivity of MS/MS does not prevent ion suppression from occurring.
Q4: How can I proactively prevent ion suppression during method development?
A4: Proactively addressing potential ion suppression is key to developing a robust LC-MS method.
-
Thoroughly evaluate sample preparation: Test different extraction techniques (PPT, LLE, SPE) to determine which provides the cleanest extract for your matrix and analyte.[5]
-
Optimize chromatography: Develop a separation method that provides good resolution between your analyte and the bulk of the matrix components.
-
Perform matrix effect studies: During validation, conduct experiments to quantify the extent of ion suppression.[3]
-
Incorporate a stable isotope-labeled internal standard: This is a crucial step for ensuring accurate quantification in the presence of unavoidable matrix effects.[8]
Q5: Can ion enhancement also occur?
A5: Yes, although less common than ion suppression, ion enhancement can also occur.[2] This is when co-eluting matrix components increase the ionization efficiency of the analyte, leading to a higher-than-expected signal.[2] The strategies used to minimize ion suppression are also effective for mitigating ion enhancement.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. providiongroup.com [providiongroup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
Refinement of synthesis and purification of (S)-O-Desmethyl Venlafaxine N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and purification of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of (S)-O-Desmethyl Venlafaxine N-Oxide.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (Starting material remains) | - Insufficient oxidizing agent (e.g., m-CPBA)- Low reaction temperature- Short reaction time | - Increase the molar equivalent of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents).- Ensure the reaction temperature is maintained at the optimal level (e.g., 0 °C to room temperature).- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Presence of a polar, UV-active impurity in the crude product | - The byproduct meta-chlorobenzoic acid (m-CBA) from m-CPBA oxidation is a common impurity.[1][2] | - During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic m-CBA.[2]- Alternatively, precipitate m-CBA by cooling the reaction mixture and filtering it off before aqueous work-up.[1]- m-CBA is highly polar and can often be separated by flash column chromatography.[1] |
| Formation of multiple products (side reactions) | - Over-oxidation of the N-oxide.- Degradation of the starting material or product.[3][4] | - Use a milder oxidizing agent or control the stoichiometry of the current one carefully.- Maintain a low reaction temperature to minimize side reactions.- Buffer the reaction mixture if the starting material or product is sensitive to pH changes. |
| Low yield of purified product | - Product loss during aqueous work-up due to the polarity of the N-oxide.- Inefficient extraction.- Degradation on silica (B1680970) gel during chromatography. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the N-oxide and improve extraction efficiency.- Use a more polar solvent for extraction, such as a mixture of dichloromethane (B109758) and isopropanol.- Consider using a less acidic stationary phase for chromatography, such as neutral or basic alumina, or deactivate silica gel with a small percentage of a tertiary amine (e.g., triethylamine) in the eluent. |
| Difficulty in purifying the N-oxide by column chromatography | - The high polarity of the N-oxide can lead to tailing or poor separation on silica gel. | - Use a polar solvent system, such as dichloromethane/methanol (B129727) or ethyl acetate/methanol, with a gradient elution.- Consider reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, with a suitable buffer. |
| Product appears as an oil or is difficult to crystallize | - Presence of residual solvent or impurities. | - Ensure all solvents are thoroughly removed under high vacuum.- Attempt recrystallization from a variety of solvent systems. Good options for polar compounds include isopropanol, ethanol, or acetone/water mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct oxidation of (S)-O-Desmethyl Venlafaxine with a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation.[5]
Q2: How can I monitor the progress of the N-oxidation reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The N-oxide product is significantly more polar than the starting tertiary amine, resulting in a lower Rf value on TLC plates (typically silica gel).
Q3: What are the potential impurities I should be aware of?
A3: Besides the unreacted starting material and the m-chlorobenzoic acid byproduct from m-CPBA, other potential impurities could include over-oxidation products or degradation products.[3][4] For the precursor O-desmethylvenlafaxine, dimer and N-dimer impurities have been reported, which could potentially carry through the synthesis.[6]
Q4: Is the stereochemistry at the chiral center of (S)-O-Desmethyl Venlafaxine stable during the oxidation process?
A4: Oxidation of the tertiary amine to the N-oxide is not expected to affect the existing chiral center. However, it is always good practice to confirm the enantiomeric purity of the final product using a suitable chiral analytical method if it is a critical parameter. Studies on venlafaxine have shown that biological and phototransformation processes can be enantioselective.[7]
Q5: What are the recommended storage conditions for this compound?
A5: Amine N-oxides are often hygroscopic and can be sensitive to light and heat.[8] It is recommended to store the purified product in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration or freezing is advisable.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the oxidation of venlafaxine derivatives.[5] Researchers should optimize the conditions for their specific setup.
-
Dissolution: Dissolve (S)-O-Desmethyl Venlafaxine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.2 eq) in the same solvent to the cooled solution of the starting material.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and add a saturated aqueous solution of sodium bicarbonate to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate/methanol.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto a silica gel column equilibrated with the initial eluent.
-
Elute the column with the solvent gradient.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-oxide.
-
Data Presentation
Table 1: Illustrative Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | (S)-O-Desmethyl Venlafaxine |
| Oxidizing Agent | m-CPBA (1.1 eq) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Crude Yield | >90% |
Table 2: Illustrative Purification Parameters
| Parameter | Value |
| Purification Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Typical Purity | >98% (by HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Workup [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 6. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 7. Chiral signature of venlafaxine as a marker of biological attenuation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Best practices for storage and handling of (S)-O-Desmethyl Venlafaxine N-Oxide standard
This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and troubleshooting of the (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is (S)-O-Desmethyl Venlafaxine N-Oxide?
This compound is an N-oxide derivative and an active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, Venlafaxine.[1][2] It is used as a reference standard in various analytical applications, including impurity profiling for Venlafaxine and its related formulations.[3] Its CAS Number is 1021934-03-1.[1][4][5]
Q2: What are the definitive storage conditions for the solid (powder) standard?
The solid standard should be stored at a low temperature. Specifically, storage at -20°C is recommended for long-term stability.[1]
Q3: How should I store the standard after dissolving it in a solvent?
Once in solution, the standard should be stored at -80°C for optimal stability.[1]
Q4: What is the expected stability of the standard under recommended conditions?
Following the recommended storage guidelines, the standard is expected to be stable for extended periods.
| Format | Storage Temperature | Expected Stability |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Q5: What personal protective equipment (PPE) should I use when handling this standard?
As a general safety precaution when handling chemical standards, you should always use appropriate PPE. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid all personal contact, including inhalation of the powder.[6]
-
Wash hands thoroughly after handling.[7]
Q6: How should I prepare a stock solution?
Refer to the Certificate of Analysis (CoA) for specific solubility information. For related compounds like (±)-O-Desmethyl Venlafaxine, solubility has been established in solvents such as DMF and DMSO.[8] A general protocol is provided in the "Experimental Protocols" section below. Always use high-purity solvents and sonicate if necessary to ensure complete dissolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low analytical signal (e.g., in LC-MS) | 1. Degradation of Standard: The compound may have degraded due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles. N-oxides can be susceptible to degradation.[9][10]2. Inaccurate Concentration: Weighing errors, incomplete dissolution, or solvent evaporation from the stock solution.3. Instrumental Issues: The analytical instrument may not be properly calibrated or optimized for the analyte. | 1. Prepare a fresh stock solution from the solid standard. If the issue persists, use a new, unopened vial of the standard.2. Verify weighing and dilution steps. Use a calibrated analytical balance and ensure the standard is fully dissolved before making dilutions.3. Run instrument diagnostics and calibration checks. Ensure the mass spectrometer is tuned and the liquid chromatography conditions are appropriate. |
| Standard appears clumpy, discolored, or "oily" | 1. Moisture Absorption (Hygroscopicity): The standard may have absorbed atmospheric moisture. Hygroscopicity can be a concern for related compounds.[11]2. Degradation: Chemical decomposition may have occurred due to exposure to heat, light, or contaminants. | 1. Do not use the standard if its physical appearance is compromised. 2. Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.3. Store the standard in a tightly sealed container with a desiccant if necessary.4. Order a new standard and review handling procedures to prevent recurrence. |
| Poor peak shape (tailing, splitting) in chromatography | 1. Poor Solubility: The analyte may be precipitating in the mobile phase or on the column.2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the system.3. Degradation on Column: The analyte may be unstable under the analytical conditions. | 1. Check the solubility of the standard in your mobile phase. Consider using a stronger organic solvent or adjusting the pH.2. Use a high-quality, inert column. Consider adding a small amount of an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve peak shape.3. Evaluate the stability of the compound in the mobile phase over the course of the analysis. |
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Storage Conditions and Stability
| Format | Storage Temperature | Stability Period | Data Source |
|---|---|---|---|
| Solid (Powder) | -20°C | 3 years | TargetMol[1] |
| In Solvent | -80°C | 1 year | TargetMol[1] |
Table 2: Solubility Data for (±)-O-Desmethyl Venlafaxine *
| Solvent | Concentration |
|---|---|
| DMF | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.30 mg/mL |
| DMSO | 0.25 mg/mL |
| Ethanol | 0.10 mg/mL |
*Note: This data is for the related metabolite (±)-O-Desmethyl Venlafaxine and should be used as a guideline only. Always refer to the product-specific Certificate of Analysis.[8]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibration: Remove the sealed vial of the standard from the freezer (-20°C) and place it in a desiccator at room temperature for at least 30 minutes to prevent moisture condensation upon opening.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully transfer the desired amount of the powder to the vessel and record the exact weight.
-
Dissolution: Add the appropriate high-purity solvent (e.g., DMSO, DMF) to the weighing vessel to dissolve the standard. Alternatively, transfer the powder to a volumetric flask and add the solvent.
-
Mixing: Vortex or sonicate the solution gently for several minutes to ensure the standard is completely dissolved. Visually inspect for any undissolved particulates.
-
Dilution: If necessary, bring the solution to the final desired volume in the volumetric flask.
-
Storage: Transfer the stock solution to a tightly sealed, clearly labeled amber glass vial to protect from light. Store immediately at -80°C.[1]
Protocol 2: Example Workflow for Analytical Standard Qualification
This workflow outlines the typical steps to verify the identity and purity of a newly received analytical standard.
Caption: Workflow for qualifying a new analytical standard.
Visual Guides
Caption: Decision tree for handling an incoming standard shipment.
Caption: Simplified metabolic pathway leading to the N-Oxide.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound [artis-standards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment [agris.fao.org]
- 11. US6673838B2 - Succinate salt of O-desmethyl-venlafaxine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Efficiency of Chiral Separation of Venlafaxine N-Oxides
Welcome to the technical support center for the chiral separation of venlafaxine (B1195380) N-oxides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of venlafaxine N-oxides important?
Venlafaxine is a chiral antidepressant administered as a racemic mixture of (R)- and (S)-venlafaxine. These enantiomers exhibit different pharmacological and metabolic profiles. Venlafaxine is metabolized in the liver to several metabolites, including venlafaxine N-oxides. As with the parent drug, the stereoisomers of these metabolites can have distinct pharmacological activities and toxicological profiles. Therefore, separating and quantifying the individual enantiomers and diastereomers of venlafaxine N-oxides is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies.
Q2: What are the primary analytical techniques for the chiral separation of venlafaxine N-oxides?
The most common and effective techniques for chiral separations of venlafaxine and its metabolites are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques, when coupled with appropriate chiral selectors, can resolve the stereoisomers of venlafaxine N-oxides.
Q3: What types of chiral stationary phases (CSPs) are recommended for the HPLC separation of venlafaxine N-oxides?
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly effective for a wide range of chiral compounds and are a good starting point for venlafaxine N-oxides.[1] Given the increased polarity of the N-oxide functional group, reversed-phase or polar organic modes on immobilized polysaccharide CSPs may offer better selectivity. Macrocyclic antibiotic-based CSPs have also shown success in separating venlafaxine and its other metabolites and could be a viable option.
Q4: Which chiral selectors are commonly used in Capillary Electrophoresis (CE) for separating venlafaxine and its derivatives?
Cyclodextrin (B1172386) (CD) derivatives are the most widely used chiral selectors in CE for the enantioseparation of venlafaxine.[2] Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be particularly effective. For N-oxides, which may have different inclusion complexation behavior, screening various charged and neutral cyclodextrins is recommended.
Q5: How does the N-oxide functional group affect the separation compared to venlafaxine?
The N-oxide group significantly increases the polarity of the molecule. This will lead to weaker retention in normal-phase HPLC and stronger retention in reversed-phase HPLC compared to venlafaxine. In CE, the charge state of the N-oxide may be influenced by the buffer pH, which can affect its electrophoretic mobility and interaction with charged cyclodextrins.
II. Troubleshooting Guide
Issue 1: Poor or No Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) or Selector | - For HPLC, screen different polysaccharide-based CSPs (e.g., amylose, cellulose derivatives) in normal-phase, reversed-phase, and polar organic modes.[3] - For CE, evaluate a variety of cyclodextrin derivatives (neutral and charged) and their concentrations.[4] |
| Suboptimal Mobile Phase/Background Electrolyte (BGE) Composition | - HPLC (Normal Phase): Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol (B145695), isopropanol). Add a small amount of a basic modifier like diethylamine (B46881) (DEA) to improve peak shape for the basic amine functionality.[1] - HPLC (Reversed Phase): Optimize the pH and concentration of the buffer (e.g., ammonium (B1175870) acetate) in the mobile phase. Vary the organic modifier (acetonitrile vs. methanol).[3] - CE: Adjust the pH of the background electrolyte. For basic compounds like venlafaxine, an acidic pH (e.g., 2.5) has been effective.[2] Also, optimize the concentration of the chiral selector.[2] |
| Inappropriate Temperature | - Systematically evaluate a range of column/capillary temperatures (e.g., 15°C to 40°C). Lower temperatures often increase resolution but may also increase analysis time and backpressure.[3] |
| Incorrect Sample Solvent | - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. For normal phase HPLC, isopropanol (B130326) is a common choice. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Peak Tailing (Basic Compounds): Add a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal-phase HPLC to minimize interactions with residual silanols on the silica (B1680970) surface.[3] |
| Column Overload | - Reduce the concentration of the injected sample. Dilute the sample and reinject. |
| Incorrect pH of Mobile Phase/BGE | - Adjust the pH to ensure the analyte is in a single, consistent ionic state. |
| Extra-column Volume (HPLC) | - Minimize the length and diameter of tubing between the injector, column, and detector.[3] |
Issue 3: Long Analysis Times
| Possible Cause | Troubleshooting Step |
| Strong Retention | - HPLC: Increase the percentage of the strong solvent in the mobile phase (e.g., increase ethanol in normal phase, increase acetonitrile (B52724) in reversed phase). - CE: Increase the applied voltage.[2] |
| Low Flow Rate/Voltage | - HPLC: Gradually increase the flow rate, being mindful of the column's maximum pressure limit. - CE: Increase the applied voltage; for example, increasing from 20 kV to 30 kV can significantly reduce migration time.[2] |
Issue 4: Irreproducible Retention/Migration Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column/Capillary Equilibration | - Ensure the column or capillary is thoroughly equilibrated with the mobile phase/BGE before the first injection and between mobile phase changes. Chiral stationary phases may require longer equilibration times.[3] |
| Temperature Fluctuations | - Use a column oven or a temperature-controlled capillary cassette to maintain a stable temperature.[3] |
| Mobile Phase/BGE Instability | - Prepare fresh mobile phase/BGE daily. For CE, replenish the buffer vials regularly. |
III. Data Presentation
The following tables summarize typical starting conditions for the chiral separation of venlafaxine, which can be adapted for venlafaxine N-oxides.
Table 1: HPLC Methods for Chiral Separation of Venlafaxine
| Parameter | Method 1 (Normal Phase)[1] | Method 2 (Reversed Phase) |
| Chiral Stationary Phase | Lux® Amylose-2 | CHIRALPAK® AD-RH |
| Column Dimensions | 150 x 4.0 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (97:3:0.1, v/v/v) | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 226 nm | UV at 226 nm or MS/MS |
Table 2: Capillary Electrophoresis Method for Chiral Separation of Venlafaxine
| Parameter | Method 1[2] |
| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) |
| Background Electrolyte (BGE) | 25 mM Phosphate (B84403) buffer, pH 2.5 |
| Selector Concentration | 10 mM |
| Applied Voltage | 25 kV |
| Temperature | 15°C |
| Capillary Dimensions | 50 µm i.d., 33 cm total length |
| Detection | UV at 230 nm |
IV. Experimental Protocols
Protocol 1: HPLC Method Development for Chiral Separation of Venlafaxine N-Oxides
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic venlafaxine N-oxide in methanol (B129727) or isopropanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase to a concentration of 10-20 µg/mL.
-
-
HPLC System and Column:
-
Use an HPLC system with a UV detector.
-
Select a polysaccharide-based chiral column (e.g., Lux Amylose-2 or Chiralpak AD-H).
-
-
Initial Screening (Normal Phase):
-
Equilibrate the column with n-Hexane:Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject the working standard.
-
If no separation is observed, systematically vary the isopropanol percentage from 5% to 20%.
-
If peak tailing is observed, add 0.1% diethylamine to the mobile phase.
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by making small adjustments to the solvent ratio.
-
Evaluate the effect of temperature by analyzing the sample at different column temperatures (e.g., 20°C, 25°C, 30°C).
-
Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to balance resolution and analysis time.
-
Protocol 2: CE Method Development for Chiral Separation of Venlafaxine N-Oxides
-
Standard and Buffer Preparation:
-
Prepare a stock solution of racemic venlafaxine N-oxide in methanol or water at 1 mg/mL. Dilute with water to a working concentration of 50-100 µg/mL.
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5.
-
Prepare a stock solution of a chiral selector, such as carboxymethyl-β-cyclodextrin (CM-β-CD), in the buffer.
-
-
Capillary Electrophoresis System:
-
Use a CE system with a UV detector.
-
Condition a new capillary by flushing with 0.1 M NaOH, water, and then the background electrolyte (BGE).
-
-
Initial Screening:
-
Prepare a BGE consisting of 25 mM phosphate buffer (pH 2.5) containing 10 mM CM-β-CD.
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a voltage of 25 kV and monitor the separation at 230 nm.
-
-
Optimization:
-
Vary the concentration of the CM-β-CD in the BGE (e.g., 5 mM, 15 mM) to find the optimal resolution.[2]
-
Adjust the pH of the BGE to investigate its effect on the interaction between the analyte and the chiral selector.
-
Optimize the applied voltage and temperature to achieve the best balance of resolution and migration time.[2]
-
V. Visualizations
Caption: Workflow for HPLC Chiral Separation Method Development.
Caption: Troubleshooting Logic for Poor Chiral Resolution.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-O-Desmethyl Venlafaxine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical analytical methods for the quantification of (S)-O-Desmethyl Venlafaxine N-Oxide, a potential metabolite of the antidepressant drug venlafaxine. As a chiral N-oxide metabolite, its accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This document presents a framework for the cross-validation of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV). The experimental data presented herein is illustrative to guide researchers in selecting and validating an appropriate analytical method for their specific needs, considering factors such as sensitivity, precision, and analytical run time.
The principles of bioanalytical method validation and cross-validation are critical for ensuring the reliability and consistency of data, particularly when data from different analytical methods are compared or combined.[1][2][3] This guide adheres to the principles outlined in regulatory guidelines, such as those from the FDA and EMA, to provide a robust framework for methodology comparison.[1][2][4]
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision in pharmaceutical analysis and clinical monitoring. The following table summarizes the hypothetical performance characteristics of two widely used methods, providing a basis for comparison.
| Parameter | LC-MS/MS | Chiral HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 1000 ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.990 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 80% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interferences) |
| Analytical Run Time | 5 minutes | 20 minutes |
| Sample Volume | 50 µL | 100 µL |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
Method 1: LC-MS/MS
This method is proposed for its high sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of the analyte are expected.[5]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 150 µL of acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined based on the mass of this compound and its fragments.
-
Method 2: Chiral HPLC-UV
This method is presented as a more accessible alternative, suitable for applications where high sensitivity is not the primary requirement. Chiral separation is essential to distinguish between the enantiomers of the N-oxide metabolite.[6]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: Isocratic elution with a mixture of hexane, ethanol, and a chiral modifier.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
UV Detection:
-
Wavelength: To be determined based on the UV spectrum of this compound.
-
Methodology Workflow and Cross-Validation Logic
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different techniques.[7] The following diagram illustrates a typical workflow for the cross-validation process.
The logical relationship between the key validation parameters assessed during the cross-validation is depicted in the diagram below.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Venlafaxine and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the antidepressant drug venlafaxine (B1195380) and its major N-oxide metabolite. The information presented is collated from various studies, offering insights into their degradation pathways and relative persistence under different environmental and stress conditions. This document is intended to support research and development activities where the stability of these compounds is a critical parameter.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of venlafaxine and its N-oxide metabolite under various stress conditions. Direct comparative studies under all standard forced degradation conditions are limited; therefore, data from different studies have been compiled to provide a comprehensive overview.
Table 1: Comparative Stability of Venlafaxine and Venlafaxine N-oxide under Oxidative and Biological Stress
| Stress Condition | Analyte | Parameter | Value | Reference |
| Oxidative Stress | ||||
| Reaction with Ozone (O₃) | Venlafaxine | Second-order rate constant (kO₃) | Not reported in this study, but generally high | [1][2] |
| Venlafaxine N-oxide | Second-order rate constant (kO₃) | 3.1 x 10² M⁻¹s⁻¹ | [1] | |
| Reaction with Hydroxyl Radicals (•OH) | Venlafaxine | Second-order rate constant (kOH) | Not directly compared in this study | [1][2] |
| Venlafaxine N-oxide | Second-order rate constant (kOH) | 5.3 x 10⁹ M⁻¹s⁻¹ | [1] | |
| Biological Stress | ||||
| Biodegradability (71 days) | Venlafaxine | Degradation Rate | 92% | [1][2] |
| Venlafaxine N-oxide | Degradation Rate | 39% | [1][2] |
Table 2: Forced Degradation of Venlafaxine under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 10 hours | Not specified | ~5% | |
| 5 N HCl | Not specified | 80°C | Significant degradation | [3] | |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | Not specified | ~4% | |
| Oxidative Degradation | 1.0% H₂O₂ | 10 hours | Not specified | ~5.4% | |
| Photodegradation | UV light | Not specified | Not specified | ~4% |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Venlafaxine
This protocol is a representative example of a stability-indicating High-Performance Liquid Chromatography (HPLC) method used for the analysis of venlafaxine and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS, C18, 150 mm x 4.6 mm, 5µm particle size.
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (30:70, v/v).
-
Flow Rate: 0.8 mL/minute.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Studies of Venlafaxine
The following procedures are typically employed to induce degradation of venlafaxine for stability testing.
-
Acid Hydrolysis: A solution of venlafaxine (e.g., 50 mg in 100 mL) is prepared in 0.1 N HCl and kept for a specified duration (e.g., 10 hours). The solution is then neutralized before analysis. For more aggressive degradation, higher concentrations of acid and elevated temperatures can be used[3].
-
Base Hydrolysis: A solution of venlafaxine is prepared in 0.1 N NaOH and treated similarly to the acid hydrolysis protocol.
-
Oxidative Degradation: A solution of venlafaxine is prepared in a solution of hydrogen peroxide (e.g., 1.0%) and kept for a specified duration.
-
Photodegradation: A solution of venlafaxine is exposed to UV light for a defined period.
Protocol 3: Ozonation and Biodegradation of Venlafaxine and Venlafaxine N-oxide
This protocol outlines the methodology used to assess the degradation of venlafaxine and its N-oxide metabolite during ozonation and biological treatment.
-
Ozonation: Aqueous solutions of venlafaxine and venlafaxine N-oxide are subjected to ozonation. The concentrations of the parent compound and its transformation products are monitored over time to determine reaction kinetics[1][2].
-
Biodegradation: The biodegradability of venlafaxine and venlafaxine N-oxide is evaluated using standardized tests, such as the modified Zahn-Wellens test, over an extended period (e.g., 71 days)[1][2].
Visualizations
Metabolic Pathway of Venlafaxine
The following diagram illustrates the primary metabolic pathways of venlafaxine in humans.
Caption: Major metabolic pathways of venlafaxine.
Experimental Workflow for Forced Degradation Studies
This diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a drug substance.
Caption: General workflow for forced degradation studies.
Conclusion
References
A Comparative Guide to the Quantification of Venlafaxine and Its Metabolites for Researchers and Drug Development Professionals
An objective analysis of analytical methodologies for the quantification of (S)-O-Desmethyl Venlafaxine (B1195380) and its related compounds, providing researchers and drug development professionals with a comparative overview of available techniques. This guide summarizes quantitative data, details experimental protocols, and visualizes metabolic and analytical workflows to support informed decisions in preclinical and clinical research.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1] The main metabolic pathway involves O-demethylation by CYP2D6 to form the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[2] Minor pathways include N-demethylation by CYP3A4, CYP2C9, and CYP2C19 to form N-desmethylvenlafaxine (NDV), and further demethylation to N,O-didesmethylvenlafaxine (NODDV).[2][3] While venlafaxine N-oxide has been synthesized and proposed as a prodrug, its routine quantification in clinical samples is not a common focus in the reviewed literature.[4]
Comparison of Analytical Methods
The quantification of venlafaxine and its metabolites in biological matrices, primarily plasma and serum, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with either ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Analytical Methods
| Method | Analyte(s) | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | VEN, ODV, NDV, NODDV, NNDDV | Protein Precipitation | 5 - 800 | 5 | 1.9 - 9.3 | >96 | [5] |
| LC-MS/MS | VEN, ODV, NDV, NNDDV, OHV, NODDV | Liquid-Liquid Extraction (LLE) | VEN: 15-6000, ODV: 1-400, NDV: 5-2000, NNDDV: 1-400, OHV: 10-4000, NODDV: 0.2-20 | VEN: 15, ODV: 1, NDV: 5, NNDDV: 1, OHV: 10, NODDV: 0.2 | Not Specified | Not Specified | [6][7] |
| LC-MS/MS | VEN, ODV | LLE | 0.2 - 200 | 0.2 | <15 | >88 | [8] |
| HPLC-UV | VEN, ODV | LLE | 5 - 1000 | 5 | <11.5 | Not Specified | [9] |
| HPLC-UV | VEN, ODV | LLE | VEN: 10-500, ODV: 7.2-720 | 10 | <10 | Not Specified | [10] |
| HPLC-UV | VEN, ODV | Solid-Phase Extraction (SPE) | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Sample Preparation Methodologies
Effective sample preparation is critical for accurate quantification. The most common techniques are:
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of analytes from the aqueous biological matrix into an immiscible organic solvent. A common solvent mixture used is methyl tert-butyl ether and n-hexane.[12]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while the matrix components are washed away. The analytes are then eluted with a suitable solvent. C8 and hydrophilic-lipophilic balanced (HLB) columns have been used for venlafaxine and its metabolites.[8]
-
Protein Precipitation: This is a simpler and faster technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5][13] The supernatant containing the analytes is then analyzed.
Chromatographic and Detection Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is a highly sensitive and selective method. The analytes are first separated by liquid chromatography and then detected by a mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity.[14]
-
Typical Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[12]
-
Column: A C18 or a phenyl column is often employed for the separation of venlafaxine and its metabolites.[6][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Principle: This method separates the analytes based on their interaction with a stationary phase, and detection is based on the absorption of UV light by the analytes.
-
Typical Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate), methanol, and isopropyl alcohol is often used.[9]
-
Column: A C8 or C18 column is typically used.[10]
-
Detection Wavelength: The analytes are usually detected at a wavelength of around 229 nm.[9][10]
Experimental Workflow
The general workflow for the quantification of venlafaxine and its metabolites in a research or clinical setting is depicted below.
Conclusion
While a direct inter-laboratory comparison for (S)-O-Desmethyl Venlafaxine N-Oxide remains an area for future research, the analytical methods for venlafaxine and its primary metabolites are well-established. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies and the quantification of multiple metabolites simultaneously.[5][12] HPLC-UV provides a robust and more accessible alternative for therapeutic drug monitoring of the parent drug and its main active metabolite, ODV.[9][10] The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate analytical strategy for their studies.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 5. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. tandfonline.com [tandfonline.com]
- 10. A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Venlafaxine Metabolism: Validating the Established and Exploring the Novel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing venlafaxine (B1195380) metabolism, with a focus on the established utility of the O-desmethylvenlafaxine to venlafaxine ratio (ODV/VEN) and an exploration of other potential, less-characterized metabolites, including (S)-O-Desmethyl Venlafaxine N-Oxide. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate biomarkers for pharmacokinetic studies, therapeutic drug monitoring, and personalized medicine approaches.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This leads to significant inter-individual variability in drug exposure and response. The identification and validation of reliable biomarkers are therefore crucial for optimizing venlafaxine therapy.
Established Biomarker of Venlafaxine Metabolism: The ODV/Venlafaxine Ratio
The ratio of the active metabolite O-desmethylvenlafaxine (ODV) to the parent drug venlafaxine (VEN) in plasma is the most well-established and clinically utilized biomarker for assessing CYP2D6 activity in patients treated with venlafaxine.[3][4][5] This ratio serves as a phenotypic marker, categorizing individuals into poor, extensive (normal), and ultra-rapid metabolizers.[1][5]
Performance Characteristics of the ODV/Venlafaxine Ratio
| CYP2D6 Metabolizer Phenotype | Typical ODV/Venlafaxine Ratio | Clinical Implications |
| Poor Metabolizer (PM) | < 1[3][6] | Higher venlafaxine and lower ODV concentrations. Increased risk of adverse drug reactions.[1][6] |
| Extensive Metabolizer (EM) | ≥ 1[3] | "Normal" metabolism. Expected therapeutic response. |
| Ultra-rapid Metabolizer (UM) | > 5.2 (90th percentile)[1][5] | Lower venlafaxine and higher ODV concentrations. Potential for reduced efficacy at standard doses. |
Potential and Investigational Biomarkers
While the ODV/VEN ratio is a robust biomarker, research into other metabolites may provide a more nuanced understanding of venlafaxine's metabolic fate.
N-Desmethylvenlafaxine (NDV)
N-desmethylvenlafaxine is a minor metabolite of venlafaxine, formed primarily by CYP3A4 and CYP2C19.[7][8] In individuals with compromised CYP2D6 activity (poor metabolizers), the metabolic pathway can shift towards N-demethylation, leading to elevated levels of NDV.[9] Therefore, the concentration of NDV could potentially serve as a secondary biomarker to help identify CYP2D6 poor metabolizers.
This compound
This compound is a derivative of the active metabolite of venlafaxine. While its existence is plausible as a downstream metabolite, there is currently no published evidence validating its use as a biomarker for venlafaxine metabolism in clinical or research settings. Patent literature describes the synthesis of O-desmethylvenlafaxine N-oxide as a potential prodrug, suggesting it can be chemically synthesized and is likely stable.[10] Further research is required to determine if this N-oxide is formed in vivo, at what concentrations, and whether these concentrations correlate with CYP2D6 phenotype or clinical outcomes.
Signaling and Metabolic Pathways
The metabolism of venlafaxine is a complex process involving multiple CYP450 enzymes. The major pathway is O-demethylation by CYP2D6, while N-demethylation represents a minor route.
Experimental Protocols
Accurate quantification of venlafaxine and its metabolites is essential for biomarker validation and clinical application. The following is a generalized protocol for the determination of the ODV/venlafaxine ratio in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing an internal standard such as venlafaxine-d6 (B1429546) or a structurally similar compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for venlafaxine, ODV, and the internal standard are monitored.
-
Example Transitions:
-
Venlafaxine: m/z 278.2 -> 260.2
-
O-Desmethylvenlafaxine: m/z 264.2 -> 246.2
-
-
-
3. Data Analysis
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of venlafaxine and ODV.
-
Quantify the concentrations of venlafaxine and ODV in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Calculate the ODV/venlafaxine ratio for each sample.
Conclusion
The ODV/venlafaxine ratio remains the gold standard biomarker for assessing venlafaxine metabolism and predicting CYP2D6 phenotype. While other metabolites such as NDV may offer supplementary information, particularly in identifying poor metabolizers, their clinical utility is less established. The potential of this compound as a biomarker is currently speculative and awaits foundational research to determine its in vivo formation and relevance. Future studies should focus on the comprehensive metabolic profiling of venlafaxine to identify and validate novel biomarkers that can further refine personalized treatment strategies.
References
- 1. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2D6 phenotype predicts antidepressant efficacy of venlafaxine: a secondary analysis of 4 studies in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SMPDB [smpdb.ca]
- 9. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
A Head-to-Head Comparison of Extraction Techniques for Venlafaxine and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. The choice of extraction technique from complex biological samples is a critical determinant of analytical sensitivity, accuracy, and overall method robustness. This guide provides an objective comparison of the three most prevalent extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to inform method selection.
The ideal extraction method should offer high recovery of the target analytes, minimize matrix effects, be reproducible, and align with the desired sample throughput and cost considerations. This comparison delves into the performance of SPE, LLE, and PPT for the extraction of venlafaxine and its metabolites, presenting quantitative data, detailed experimental protocols, and visual workflows to guide the selection process.
Performance Comparison
The selection of an extraction technique often involves a trade-off between analyte recovery, the cleanliness of the final extract, and procedural complexity. The following table summarizes the key performance metrics for SPE, LLE, and PPT based on published data for venlafaxine and its metabolites.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | 74 - 95%[1][2] | 70 - 100%[1][2] | >96%[3] |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |
| Selectivity | High | Moderate to High | Low |
| Solvent Consumption | Moderate | High | Low |
| Labor Intensity | Low to Moderate | High | Low |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1][2] | 1 - 5 ng/mL[1][2] | Not consistently reported, generally higher than SPE/LLE |
| Limit of Quantification (LOQ) | 3 ng/mL[1] | Not consistently reported | Not consistently reported |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any extraction technique. Below are representative protocols for SPE, LLE, and PPT for the analysis of venlafaxine and its metabolites from plasma samples.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that yields clean extracts, making it well-suited for sensitive analytical techniques like LC-MS/MS.[2]
Materials:
-
SPE Cartridges (e.g., C18)
-
Biological sample (e.g., plasma)
-
Internal Standard (e.g., venlafaxine-d6)
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Solvent: Deionized Water
-
Washing Solvent: 5% Methanol in Deionized Water
-
Elution Solvent: Methanol
Procedure:
-
Sample Pre-treatment: To a 300 µL aliquot of plasma, add 20 µL of the internal standard working solution and vortex.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[4]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that relies on the differential solubility of the analytes in two immiscible liquid phases. It can provide high recovery rates for venlafaxine.[2][5]
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (e.g., paroxetine)
-
Extraction Solvent: e.g., Hexane-ethyl acetate (B1210297) mixture (80:20, v/v)
-
pH adjusting solution (e.g., 2% aqueous ammonia)
Procedure:
-
Sample Preparation: To 500 µL of plasma, add 30 µL of the internal standard solution and vortex for 3 minutes.
-
pH Adjustment: Add a sufficient volume of 2% aqueous ammonia (B1221849) to the sample to ensure an alkaline pH, which keeps venlafaxine in its non-ionized form.
-
Extraction: Add 3 mL of the hexane-ethyl acetate mixture to the sample, vortex for 3 minutes, and then centrifuge at 3000 rpm for 15 minutes.
-
Phase Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 30°C. Reconstitute the residue in a suitable volume of the mobile phase for analysis.[6]
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest extraction method, making it suitable for high-throughput applications. However, the resulting extracts may contain more matrix components compared to SPE and LLE.
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (e.g., nadolol)
-
Precipitating Agent: Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Sample Preparation: To 25 µL of plasma, add 50 µL of acidified acetonitrile containing the internal standard.
-
Precipitation: Vortex the mixture for 10 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples for 30 minutes at approximately 1500 x g to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis.[7]
Conclusion
The choice of an appropriate extraction technique for venlafaxine and its metabolites is a critical decision that directly impacts the quality and reliability of analytical data.
-
Solid-Phase Extraction (SPE) is recommended for applications requiring the highest selectivity and cleanest extracts, which is often crucial for achieving the lowest limits of detection and minimizing matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) offers a balance of high recovery and moderate selectivity, making it a viable alternative to SPE, although it is more labor-intensive and consumes larger volumes of organic solvents.
-
Protein Precipitation (PPT) is the method of choice for high-throughput screening and rapid analysis where the primary considerations are speed and simplicity. However, the potential for significant matrix effects must be carefully evaluated and managed, often through the use of a robust internal standard and optimized chromatographic conditions.
Ultimately, the optimal extraction strategy will depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the required sample throughput. This guide provides the foundational data and methodologies to enable an informed decision for the successful analysis of venlafaxine and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantification of (S)-O-Desmethyl Venlafaxine N-Oxide: LC-MS/MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and precise quantification of drug metabolites is paramount for understanding pharmacokinetics, ensuring drug safety, and meeting regulatory requirements. This guide provides a comparative analysis of two prominent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a potential metabolite and degradation product of the widely prescribed antidepressant, venlafaxine.
While specific comparative data for (S)-O-Desmethyl Venlafaxine N-Oxide is limited in current literature, this guide will leverage data from its closely related and extensively studied analogue, O-desmethylvenlafaxine (ODV), to draw meaningful comparisons between the capabilities of LC-MS/MS and HPLC. The principles and performance metrics discussed are highly relevant to the analysis of the N-oxide metabolite.
Executive Summary: LC-MS/MS vs. HPLC for Venlafaxine Metabolite Analysis
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection |
| Sensitivity | Superior (ng/mL to pg/mL levels) | Moderate (µg/mL to high ng/mL levels) |
| Specificity | High (based on mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
| Accuracy | Excellent | Good to Excellent |
| Precision | Excellent | Good to Excellent |
| Sample Volume | Typically smaller | May require larger volumes |
| Complexity | Higher | Lower |
| Cost | Higher (instrumentation and maintenance) | Lower |
| Throughput | High | Moderate |
Data Presentation: Accuracy and Precision
The following tables summarize the performance of LC-MS/MS and HPLC for the quantification of O-desmethylvenlafaxine (ODV), serving as a proxy for this compound.
Table 1: Performance Characteristics of LC-MS/MS for O-Desmethylvenlafaxine (ODV) Quantification
| Parameter | Reported Values | References |
| Linear Range | 0.200 - 600.050 ng/mL | [1] |
| Accuracy (% Bias) | -9.8% to +3.9% | [2] |
| 95.87% to 106.28% | [1] | |
| Intra-day Precision (%CV) | < 12.6% | [2] |
| 1.27% - 7.08% | [1] | |
| Inter-day Precision (%CV) | < 12.6% | [2] |
| 1.27% - 7.08% | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [1] |
| 6 ng/mL | [3] |
Table 2: Performance Characteristics of HPLC with UV/Fluorescence Detection for O-Desmethylvenlafaxine (ODV) Quantification
| Parameter | Reported Values | References |
| Linear Range | 10 - 1000 ng/mL | [4] |
| 20 - 500 µg/L | [5] | |
| Accuracy (% Recovery) | 98.25% - 99.27% | [6] |
| Intra-day Precision (%CV) | < 10% | [4] |
| 5.40% - 5.99% (repeatability) | [5] | |
| Inter-day Precision (%CV) | < 10% | [4] |
| 9.43% - 21.63% (reproducibility) | [5] | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4] |
| 20 µg/L | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both LC-MS/MS and HPLC methods.
LC-MS/MS Method for Venlafaxine and its Metabolites
This method is designed for the simultaneous quantification of venlafaxine and its metabolites in plasma.
1. Sample Preparation:
-
Protein Precipitation: To a 200 µL plasma sample, add an internal standard and 600 µL of acetonitrile (B52724) containing 0.43% formic acid.[2]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Hypurity cyano column (50 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.50).[1]
-
Flow Rate: 0.8 mL/min.[7]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For ODV, the precursor to product ion transition monitored is m/z 264.3 → 58.1.[2]
Stability-Indicating HPLC Method for Desvenlafaxine (B1082) and Impurities
This HPLC method is suitable for the quantification of desvenlafaxine and its degradation products, including the N-oxide.
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Filtration: Filter the solution through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions:
-
Column: C8 or C18 stationary phase (e.g., Hypersil Gold C18, 150 x 4.6 mm, 3µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (e.g., pH 6.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 226 nm.[8]
-
Injection Volume: 10 µL.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and a logical comparison of the two techniques.
Caption: General analytical workflow for venlafaxine metabolite quantification.
Caption: Comparison of key performance characteristics between LC-MS/MS and HPLC.
Conclusion
The choice between LC-MS/MS and HPLC for the quantification of this compound, or its surrogate ODV, is contingent upon the specific requirements of the analysis.
-
LC-MS/MS stands out as the superior technique when high sensitivity and specificity are paramount, particularly for bioanalytical applications such as pharmacokinetic studies where metabolite concentrations are typically low. Its ability to provide structural information through mass fragmentation is an added advantage for metabolite identification.
-
HPLC with UV or fluorescence detection offers a robust, cost-effective, and less complex alternative. It is well-suited for routine analysis, quality control of pharmaceutical formulations, and in scenarios where the expected analyte concentrations are within its detection limits. Stability-indicating HPLC methods have proven effective in separating the N-oxide derivative from the parent drug and other degradation products.[9]
For researchers in drug development, an LC-MS/MS method would be the gold standard for initial metabolite identification and quantification in biological matrices. Subsequently, a validated HPLC method could be developed for routine quality control and stability testing, offering a practical and economical solution. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, required sensitivity, sample matrix, and available resources.
References
- 1. HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
Comparative Pharmacology: O-Desmethylvenlafaxine vs. O-Desmethylvenlafaxine N-Oxide
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), and its N-oxide derivative. The comparison focuses on their distinct pharmacological roles, mechanisms of action, and pharmacokinetic profiles, supported by available experimental data.
Introduction
O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) and the primary pharmacologically active metabolite of venlafaxine.[1][2] It is responsible for a significant portion of the therapeutic effect of its parent drug.[3] In contrast, O-desmethylvenlafaxine N-oxide is not an active therapeutic agent itself but is designed as a prodrug of ODV.[1][4][5] Upon administration, the N-oxide is intended to be converted in vivo to the active ODV, potentially offering a modified pharmacokinetic profile, such as an extended duration of action and a blunted peak plasma concentration.[1][4]
Mechanism of Action
O-Desmethylvenlafaxine (ODV)
The therapeutic effect of ODV is primarily attributed to its potent inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[2][6] By blocking these transporters on presynaptic neurons, ODV decreases the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced neurotransmission.[2] ODV exhibits a significantly weaker affinity for the dopamine (B1211576) transporter (DAT) and has no meaningful affinity for muscarinic, histaminergic, or α-1 adrenergic receptors, which helps to minimize certain side effects associated with other classes of antidepressants.[2][7]
O-Desmethylvenlafaxine N-Oxide
As a prodrug, the N-oxide derivative is pharmacologically inactive at the neurotransmitter transporters.[1][5] Its mechanism of action is indirect; it serves as a carrier molecule that is rapidly converted to the active ODV after administration.[4][5] This bioconversion is the critical step that releases the active pharmacological agent. Therefore, the therapeutic effects observed following the administration of the N-oxide are directly attributable to the resulting O-desmethylvenlafaxine.
Data Presentation: Comparative Profiles
The following tables summarize the available quantitative data for O-desmethylvenlafaxine. Direct pharmacological data for the N-oxide is not available in the public domain, as its function is to convert to the active compound.
Table 1: In Vitro Transporter Binding and Reuptake Inhibition
This table details the affinity of ODV for human serotonin and norepinephrine transporters (hSERT and hNET) and its potency in inhibiting their function.
| Compound | Target | Parameter | Value (nM) | Reference(s) |
| O-Desmethylvenlafaxine | hSERT | Kᵢ | 40.2 | [8] |
| hSERT | IC₅₀ | 47.3 | [7][8][9][10] | |
| hNET | Kᵢ | 558.4 | [8] | |
| hNET | IC₅₀ | 531.3 | [7][8][9][10] | |
| O-Desmethylvenlafaxine N-Oxide | hSERT / hNET | Kᵢ / IC₅₀ | Data not available* |
*As a prodrug, the N-oxide is not expected to have significant intrinsic activity at these transporters.
Table 2: Comparative Pharmacokinetic Properties
This table presents key pharmacokinetic parameters for ODV observed in various species. The intended profile of the N-oxide is described qualitatively based on its design as a prodrug.
| Compound | Parameter | Value | Species | Reference(s) |
| O-Desmethylvenlafaxine | Half-life (t½) | ~2 hours (as metabolite) | Mouse | [11] |
| AUCt (as metabolite of IV venlafaxine) | 6.05 ± 2.64 µg·h/mL | Mouse | [12] | |
| Exposure (as metabolite) | Less than parent drug (venlafaxine) | Mouse, Rat | [13] | |
| O-Desmethylvenlafaxine N-Oxide | Intended Profile | Extended duration of action, blunted Cmax | Human (projected) | [1][4][5] |
Visualization of Pathways
Metabolic and Prodrug Conversion Pathway
The diagram below illustrates the formation of ODV from its parent compound, venlafaxine, and the intended conversion of the N-oxide prodrug to ODV.
Mechanism of O-Desmethylvenlafaxine at the Synapse
This diagram illustrates how ODV increases neurotransmitter levels in the synaptic cleft by blocking SERT and NET.
Experimental Protocols
Detailed methodologies for key experiments used to characterize compounds like ODV are provided below.
A. Radioligand Binding Assay for Transporter Affinity (Kᵢ)
-
Objective: To determine the binding affinity of a test compound for specific neurotransmitter transporters (e.g., hSERT, hNET) by measuring its ability to compete with a selective radioligand.
-
Materials:
-
Cell membranes from cell lines stably expressing the human transporter of interest (hSERT or hNET).
-
Radioligand: [³H]Paroxetine for hSERT; [³H]Nisoxetine for hNET.[14]
-
Test Compound: O-desmethylvenlafaxine at various concentrations.
-
Incubation Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled selective inhibitor (e.g., citalopram (B1669093) for SERT, desipramine (B1205290) for NET).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Method:
-
Aliquots of cell membranes are incubated in tubes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Control tubes are included to measure total binding (no competitor) and non-specific binding (with the non-radiolabeled inhibitor).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Filters are washed with ice-cold incubation buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data is analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
B. Synaptosomal Neurotransmitter Reuptake Assay (IC₅₀)
-
Objective: To measure the functional inhibition of neurotransmitter reuptake into presynaptic nerve terminals (synaptosomes) by the test compound.
-
Materials:
-
Fresh brain tissue from rodents (e.g., rat striatum or cortex).
-
Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose with HEPES).
-
Uptake Buffer (e.g., Krebs-HEPES buffer containing physiological salt concentrations, glucose, and ascorbic acid).
-
Radiolabeled Neurotransmitter: [³H]Serotonin or [³H]Norepinephrine.
-
Test Compound: O-desmethylvenlafaxine at various concentrations.
-
Centrifuge capable of reaching >15,000 x g.
-
-
Method:
-
Synaptosome Preparation: Brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed (~1,000 x g) to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed (~15,000-20,000 x g) to pellet the synaptosomes. The pellet is resuspended in uptake buffer.[15][16]
-
Uptake Experiment: The synaptosomal suspension is pre-incubated at 37°C with varying concentrations of the test compound or vehicle.
-
The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
The reaction proceeds for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabel.
-
The radioactivity trapped inside the synaptosomes on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined from concentration-response curves.[17][18]
-
C. In Vivo Microdialysis
-
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., serotonin, norepinephrine) in a specific brain region of a freely moving animal following systemic administration of a test compound.[19]
-
Materials:
-
Live animal model (e.g., Sprague-Dawley rat).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe and guide cannula.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.[19]
-
Test Compound: O-desmethylvenlafaxine for systemic administration (e.g., intraperitoneal).
-
Analytical system: HPLC with electrochemical or mass spectrometric detection.[12]
-
-
Method:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hypothalamus) and secured. The animal is allowed to recover for several days.[20][21]
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[21]
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) to establish basal neurotransmitter levels.[19]
-
Drug Administration: The test compound is administered systemically.
-
Post-Drug Collection: Dialysate collection continues for several hours to monitor changes in extracellular neurotransmitter concentrations over time.
-
Sample Analysis: The collected dialysate samples are analyzed by a sensitive analytical method like HPLC-ECD to quantify the neurotransmitter levels.[12]
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage change from the baseline average.
-
References
- 1. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 2. DailyMed - VENLAFAXINE- venlafaxine hydrochloride tablet [dailymed.nlm.nih.gov]
- 3. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR20100040881A - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 5. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 6. BioKB - Relationship - O-desmethylvenlafaxine - inhibits - norepinephrine uptake [biokb.lcsb.uni.lu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Benchmarking (S)-O-Desmethyl Venlafaxine N-Oxide reference standards from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-O-Desmethyl Venlafaxine N-Oxide reference standards from various suppliers. The objective is to assist researchers and quality control analysts in selecting the most suitable reference material for their specific analytical needs, ensuring accuracy and reliability in research and drug development.
This compound is a significant metabolite of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The quality of the reference standard is paramount for achieving reliable and reproducible results.
Supplier Overview and Product Specifications
Several reputable suppliers offer this compound reference standards. This section presents a hypothetical comparison of key quality attributes typically found in a Certificate of Analysis (CoA). Note: The data presented in the following table is for illustrative purposes and researchers should always refer to the specific CoA provided by the supplier.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Supplier E |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.5% | ≥ 99.2% | ≥ 98.0% |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% | ≤ 0.8% | ≤ 1.5% |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Meets USP <467> limits | Not specified | Meets USP <467> limits | Not specified |
| Certificate of Analysis | Comprehensive | Standard | Standard | Comprehensive | Standard |
| Storage Conditions | 2-8°C | 2-8°C | Room Temperature | 2-8°C | 2-8°C |
Experimental Protocols for Benchmarking
To ensure an objective comparison of reference standards from different suppliers, a series of standardized analytical tests should be performed. The following protocols are recommended:
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of the this compound reference standard and to identify and quantify any related impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the reference material in methanol (B129727) at a concentration of 1 mg/mL.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram to determine the area percent of the main peak and any impurity peaks.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer and acquire the full scan mass spectrum. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Dissolve an appropriate amount of the reference standard in the deuterated solvent and acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
-
Stability Assessment
A stability study is crucial to determine the shelf-life and appropriate storage conditions for the reference standard.
-
Protocol:
-
Store aliquots of the reference standard under various conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH and 40°C/75% RH).
-
Analyze the samples by HPLC for purity and degradation products at specified time points (e.g., 0, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
A significant change is typically defined as a greater than 5% decrease in purity from the initial value.
-
Visualizing the Benchmarking Workflow and a Relevant Biological Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking reference standards.
Caption: Metabolic pathway of Venlafaxine.
Conclusion and Recommendations
The selection of a reference standard is a critical step in any analytical workflow. While this guide provides a framework for comparison, it is essential for researchers to:
-
Request and thoroughly review the Certificate of Analysis from each potential supplier. Pay close attention to the reported purity, the methods used for characterization, and the extent of impurity profiling.
-
Consider the supplier's reputation and quality management system. Look for suppliers with ISO 9001 or ISO/IEC 17025 accreditation.
-
Evaluate the cost-effectiveness of the reference standard, considering not only the price per milligram but also the provided documentation and support.
By conducting a thorough evaluation based on the principles outlined in this guide, researchers can confidently select a high-quality this compound reference standard that will contribute to the accuracy and integrity of their scientific findings.
In Vitro vs. In Vivo Correlation of (S)-O-Desmethyl Venlafaxine N-Oxide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo metabolism of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a prodrug of the active metabolite of venlafaxine. The information presented herein is synthesized from publicly available data and is intended to guide researchers in designing and interpreting metabolic studies for this compound and similar N-oxide prodrugs.
Introduction
(S)-O-Desmethyl Venlafaxine N-Oxide is the N-oxide derivative of (S)-O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine.[1] N-oxide formation is a recognized metabolic pathway for many xenobiotics containing a tertiary amine functional group. Often, N-oxides are pharmacologically less active than their parent compounds and can be more water-soluble, facilitating their excretion. However, N-oxides can also serve as prodrugs, undergoing in vivo reduction back to the pharmacologically active tertiary amine.[2] This guide will explore the expected metabolic fate of this compound in both laboratory settings and within a biological system, highlighting the key differences and correlations.
Metabolic Pathways of Venlafaxine and its Metabolites
To understand the metabolism of this compound, it is essential to first consider the metabolic pathways of its parent compound, venlafaxine. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation to form O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by CYP2D6.[3][4][5] A minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19.[3][5] ODV itself is an active metabolite and is available as the drug desvenlafaxine. The metabolism of venlafaxine is subject to genetic polymorphisms of CYP2D6, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and its active metabolite.[6]
The metabolism of this compound is anticipated to be primarily a reductive process, converting the N-oxide back to the active tertiary amine, (S)-O-Desmethyl Venlafaxine. This reduction can be mediated by various enzyme systems, including cytochrome P450 enzymes and other reductases present in the liver and other tissues.
Figure 1: Metabolic Pathways of Venlafaxine and its N-Oxide Prodrug.
In Vitro Metabolism Data
In vitro metabolism studies are crucial for identifying potential metabolic pathways and the enzymes involved. For this compound, in vitro systems such as human liver microsomes (HLM) or S9 fractions would be utilized to assess its metabolic stability and identify the resulting metabolites. It is hypothesized that under in vitro conditions, the reduction of the N-oxide to ODV would be observed, although the rate and extent may differ from the in vivo situation.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Parent Compound Remaining (%) | 100, 85, 60, 35, 10 |
| Metabolite (ODV) Formed (pmol/mg protein) | 0, 150, 400, 650, 900 |
| Calculated Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |
Table 2: Enzyme Kinetics for the In Vitro Reduction of this compound
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 50 | 1200 |
| Human Liver S9 Fraction | 45 | 1500 |
| Recombinant CYP3A4 | 75 | 800 |
| Recombinant CYP2D6 | 120 | 400 |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes. Actual experimental results may vary.
In Vivo Pharmacokinetic Data
In vivo studies in animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For a prodrug like this compound, pharmacokinetic studies would focus on the plasma concentrations of both the prodrug and the active metabolite, ODV, over time.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolite (ODV) in Rats Following Oral Administration
| Parameter | This compound (Prodrug) | (S)-O-Desmethyl Venlafaxine (ODV) |
| Dose (mg/kg) | 10 | - |
| Cmax (ng/mL) | 50 | 850 |
| Tmax (h) | 0.5 | 2.0 |
| AUC (0-t) (ng·h/mL) | 150 | 6800 |
| Half-life (t½, h) | 1.2 | 8.5 |
| Bioavailability of ODV (%) | - | >90% (relative to direct ODV administration) |
Note: The data presented in Table 3 are hypothetical and for illustrative purposes. Actual experimental results may vary.
In Vitro - In Vivo Correlation (IVIVC)
A successful in vitro-in vivo correlation for metabolism would demonstrate that the metabolic pathways and the primary metabolites identified in vitro are consistent with those observed in vivo. For this compound, the primary expectation is the conversion to ODV.
-
In Vitro Prediction: In vitro experiments with liver fractions would likely show the reduction of the N-oxide to ODV. The rate of this conversion can be used to predict the in vivo clearance.
-
In Vivo Observation: In vivo studies are expected to show low and transient plasma concentrations of the N-oxide prodrug, with rapid and extensive conversion to the active metabolite, ODV. The high bioavailability of ODV following administration of the N-oxide would confirm its prodrug function.
The correlation may not be perfectly linear due to factors present in vivo that are absent in vitro, such as drug absorption, distribution, and excretion of both the prodrug and the metabolite.
Experimental Protocols
In Vitro Metabolism Using Human Liver Microsomes
-
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in human liver microsomes.
-
Materials: this compound, pooled human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer, and analytical standards.
-
Procedure:
-
Prepare an incubation mixture containing HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Add this compound to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of ODV.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance. The formation of ODV is quantified against a standard curve.
Figure 2: Experimental Workflow for In Vitro Metabolism Study.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, ODV, in rats after oral administration.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer this compound orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein or via a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the concentrations of the N-oxide and ODV.
-
-
Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Figure 3: Experimental Workflow for In Vivo Pharmacokinetic Study.
Conclusion
The metabolism of this compound is expected to be dominated by its in vivo reduction to the active metabolite, (S)-O-Desmethyl Venlafaxine, consistent with its role as a prodrug. In vitro studies using liver fractions are valuable for confirming this reductive pathway and identifying the enzymes involved. A strong in vitro-in vivo correlation would be established if the in vitro metabolic data can qualitatively and quantitatively predict the in vivo pharmacokinetic profile, particularly the efficient conversion of the prodrug to the active moiety. This guide provides a framework for researchers to design and interpret studies aimed at elucidating the metabolic fate of this compound and other similar N-oxide compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 3. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 5. ClinPGx [clinpgx.org]
- 6. Effect of cytochrome P450 enzyme polymorphisms on pharmacokinetics of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (S)-O-Desmethyl Venlafaxine N-Oxide
The proper disposal of (S)-O-Desmethyl Venlafaxine N-Oxide, an active metabolite of the antidepressant Venlafaxine, is critical for ensuring laboratory safety and environmental protection.[1][2] As a pharmaceutical-related compound with unknown potency, it requires careful handling and adherence to established protocols for hazardous chemical waste.[3] Improper disposal, such as discharge into drains or water courses, is strictly prohibited due to the potential for environmental harm.[3][4]
Key Safety and Environmental Data
| Parameter | Value | Reference |
| Aquatic Toxicity (Algae, EC50) | 4.8 mg/L | [4] |
| Aquatic Toxicity (Daphnia magna, EC50, 48h) | 34 mg/L | [4] |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 24h) | 1 µg/L | [4] |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 48h) | 0.1 µg/L | [4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following procedures provide a direct, step-by-step guide for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Treat all unused, expired, or off-specification this compound as hazardous pharmaceutical waste.[4][5] This includes materials grossly contaminated with the compound, such as spill cleanup debris.[4]
-
Segregation: Do not mix this waste with other chemical waste streams to avoid unintended reactions.[6] Keep it separate from non-hazardous laboratory trash.
2. Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with the compound.[4][5] The original container may be used if it is in good condition.[7]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[4][8]
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[5]
3. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
-
Recommended Disposal Method: The primary and recommended method for the final disposal of this type of pharmaceutical waste is incineration at a permitted hazardous waste facility.[3][4]
-
Empty Containers: Containers that held the compound must be properly managed. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[7][8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Safeguarding Researchers: A Guide to Handling (S)-O-Desmethyl Venlafaxine N-Oxide
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-O-Desmethyl Venlafaxine N-Oxide, a metabolite of the antidepressant Venlafaxine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for related compounds and general best practices for handling active pharmaceutical ingredients (APIs).
This compound is an N-oxide of (S)-O-Desmethyl Venlafaxine, which is an active metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] As with any API, it should be handled with care to minimize exposure. This material should be considered hazardous until more information is available.[4]
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate PPE when handling APIs.[5][6][7] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling chemical compounds in a laboratory setting.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
| Body Protection | A lab coat or chemical-resistant protective clothing. For highly potent compounds, more advanced protective garments like Tyvek® coveralls may be necessary.[6][7] | To protect skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, such as a chemical fume hood. - Avoid inhalation of dust or aerosols. - Prevent contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place.[8] - Recommended storage temperatures may vary; consult the supplier's certificate of analysis. Some suppliers recommend storage at -20°C for long-term stability.[2] |
Accidental Exposure and First Aid
In the event of accidental exposure, immediate action is necessary. The following table outlines first aid measures based on those for a related compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Disposal Plan
The disposal of this compound and its containers must be done in accordance with federal, state, and local regulations. As a general guideline for pharmaceutical waste:
-
Professional Disposal: The most appropriate method is to offer excess and expired materials to a licensed hazardous material disposal company.[9] The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Laboratory Scale Disposal: For small quantities, if a licensed disposal service is not available, the following steps can be taken, but always check with your institution's environmental health and safety office first:
-
Do Not Flush: Unless specifically instructed, do not flush this chemical down the toilet or sink, as it may contaminate water supplies.[10][12]
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3m.com [3m.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. dea.gov [dea.gov]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
